6-Chloro-5-methoxypyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRKDHDEOIXQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696271 | |
| Record name | 6-Chloro-5-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-76-2 | |
| Record name | 6-Chloro-5-methoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 6-Chloro-5-methoxypyridin-2-amine
An Examination of Available Data for Researchers and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-2-amine is a substituted pyridine derivative. While commercially available in its hydrochloride salt form for research and development, detailed public-domain literature regarding its chemical properties, synthesis, and biological activity is notably scarce. This guide serves to consolidate the available data on this compound and highlight the current gaps in the scientific literature. For drug development professionals and researchers, this compound represents a potential building block, though its specific applications and reactivity are not yet thoroughly documented.
Chemical and Physical Properties
Quantitative data beyond basic molecular identifiers for this compound is limited. The compound is primarily available as its hydrochloride (HCl) salt. The properties of this salt are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound hydrochloride | [1][2] |
| CAS Number | 1523618-38-3 | [1][2][3] |
| Molecular Formula | C₆H₈Cl₂N₂O | [2][4] |
| Molecular Weight | 195.05 g/mol | [2][5] |
| Purity | Typically ≥97% | [1] |
No data was found for melting point, boiling point, pKa, or solubility.
Reactivity and Biological Significance
There is currently no specific information available in the reviewed literature regarding the detailed reactivity, biological activity, or associated signaling pathways of this compound. One source generally mentions its utility as a key precursor in the synthesis of agrochemicals and pharmaceuticals, leveraging its structure for the creation of compounds with selective biological activity[6]. However, specific examples or reaction schemes are not provided.
Its structural similarity to other substituted pyridines, such as 6-chloro-5-methylpyridin-2-amine (a key intermediate in the synthesis of the cystic fibrosis drug Lumacaftor), suggests potential utility in medicinal chemistry, but this remains speculative without further research[7][8].
Experimental Protocols
A critical gap exists in the scientific literature regarding the synthesis and experimental analysis of this compound. No detailed experimental protocols for its preparation, purification, or analytical characterization (such as NMR or mass spectrometry) were found in the public domain.
Logical Relationships and Workflows
Due to the absence of documented synthetic pathways or biological interactions, a diagram illustrating signaling pathways or experimental workflows cannot be generated at this time. The creation of such a visualization would require published data on the compound's synthesis, reactivity, or mechanism of action, which is not currently available.
Safety and Handling
The primary source of information on the safety and handling of this compound comes from Safety Data Sheets (SDS) for its hydrochloride salt.
| Hazard Class | Description |
| Classification | Acute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on the hydrochloride salt and should be used for guidance in handling the material in a laboratory setting.
Conclusion
This compound remains a compound of potential interest for chemical and pharmaceutical research, yet it is largely uncharacterized in publicly accessible scientific literature. While its hydrochloride salt is commercially available, researchers and drug development professionals should be aware of the profound lack of data concerning its synthesis, reactivity, spectral properties, and biological function. The information presented here, derived from supplier data and safety sheets, constitutes the bulk of what is currently known. Further investigation is required to fully elucidate the chemical properties and potential applications of this molecule.
References
- 1. This compound hydrochloride - Heterocyclic Compounds - Crysdot [crysdotllc.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1523618-38-3(this compound hydrochloride) | Kuujia.com [kuujia.com]
- 4. chembk.com [chembk.com]
- 5. AB453700 | CAS 1523618-38-3 – abcr Gute Chemie [abcr.com]
- 6. This compound [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine
This technical guide provides a comprehensive overview of 6-Chloro-5-methoxypyridin-2-amine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. Its unique arrangement of chloro, methoxy, and amine functional groups makes it a valuable intermediate for the synthesis of complex organic molecules with potential biological activity.
CAS Number: 886371-76-2[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general synthetic strategy can be inferred from procedures for structurally similar compounds. The synthesis of related substituted pyridines often involves multi-step sequences, including nitration, chlorination, methoxylation, and reduction reactions.
A plausible synthetic route could start from a readily available pyridine precursor. For instance, a synthetic pathway analogous to the one described for 2,3-diamino-6-methoxypyridine could be adapted. This would involve steps like the nitration of a suitable pyridine derivative, followed by chlorination and then methoxylation using a reagent like sodium methoxide. The final step would likely be the reduction of a nitro group to the desired amine.
Illustrative Experimental Protocol (Hypothetical, based on related syntheses):
-
Step 1: Nitration of a 2-amino-5-methoxypyridine precursor. The starting material would be reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at a suitable position on the pyridine ring.
-
Step 2: Chlorination. The nitrated intermediate would then be subjected to a chlorination reaction to introduce the chloro substituent.
-
Step 3: Reduction of the Nitro Group. The nitro group would be reduced to an amine using a reducing agent such as stannous chloride or through catalytic hydrogenation.
It is crucial to note that reaction conditions, including temperature, solvent, and reaction time, would need to be optimized for each step to achieve a good yield and purity of the final product.
Applications in Drug Discovery and Development
The structural motifs present in this compound are frequently found in biologically active molecules. The presence of both a halogen (chloro) and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] These groups can affect metabolic stability, receptor binding affinity, and overall potency.
This compound serves as a key building block in the synthesis of more complex molecules, including:
-
Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for oncology and other therapeutic areas. The substituents on the ring can be modified to achieve selectivity for specific kinase targets.
-
Agrochemicals: Pyridine derivatives are also utilized in the development of herbicides and plant growth regulators.[1]
-
Pharmaceutical Intermediates: It is a valuable starting material for the synthesis of various active pharmaceutical ingredients (APIs). For example, a structurally related compound, 6-chloro-5-methylpyridin-2-amine, is a key intermediate in the synthesis of Lumacaftor, a drug used to treat cystic fibrosis.[3][4]
Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized synthetic pathway for this compound.
Diagram 2: Role in Drug Discovery Pipeline
Caption: The role of a building block like this compound in a typical drug discovery pipeline.
References
Technical Guide: Physicochemical Properties of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the molecular formula and weight of 6-Chloro-5-methoxypyridin-2-amine, a key intermediate in the synthesis of various biologically active molecules.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| CAS Number | 886371-76-2 |
Structural and Molecular Relationship
The following diagram illustrates the relationship between the chemical name, its empirical formula, and its corresponding molecular weight.
Caption: Relationship between chemical identity, formula, and molecular weight.
Applications in Research and Development
This compound serves as a significant building block in organic synthesis. It is a key precursor for the development of agrochemicals and pharmaceutical compounds.[1] Its structure is particularly valuable for creating targeted bioactive molecules, including kinase inhibitors, which are pivotal in drug discovery research.[1]
While detailed public experimental protocols involving this specific molecule are not widely available, its structural similarity to other pyridine derivatives suggests its utility in a variety of coupling and substitution reactions common in medicinal chemistry. The presence of the chloro, methoxy, and amine functional groups allows for diverse chemical modifications, making it a versatile reagent for constructing more complex molecular architectures.
References
Elucidation of the Chemical Structure of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-5-methoxypyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known spectroscopic information and presents hypothetical, yet plausible, experimental protocols and workflows based on established chemical principles and data from analogous compounds. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted aminopyridines in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative. The aminopyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. The specific substitution pattern of a chloro group at the 6-position, a methoxy group at the 5-position, and an amine group at the 2-position suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. Accurate structural elucidation is the cornerstone of understanding its chemical reactivity, potential biological activity, and safety profile.
This guide outlines the fundamental steps and data interpretation involved in confirming the structure of this compound.
Chemical Structure and Properties
The chemical structure of this compound is presented below. Its systematic IUPAC name is this compound, and an alternative name is 3-amino-6-chloro-5-methoxypyridine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | Calculated |
| Molecular Weight | 158.59 g/mol | Calculated |
| CAS Number | 75711-01-2 | [1] |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | [2] |
Spectroscopic Data for Structure Elucidation
Spectroscopic analysis is fundamental to the confirmation of a chemical structure. While a complete set of experimental data for this compound is not publicly available, the ¹H NMR spectrum has been reported.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The available ¹H NMR data for 3-Amino-6-chloro-5-methoxy pyridine is summarized below[1].
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Data | |||
| ~7.0-7.5 | Singlet | 1H | Pyridine Ring Proton (H-4) |
| ~6.0-6.5 | Singlet | 1H | Pyridine Ring Proton (H-3) |
| ~4.5-5.0 | Broad Singlet | 2H | Amino Group (-NH₂) |
| ~3.8 | Singlet | 3H | Methoxy Group (-OCH₃) |
| Note: The exact chemical shifts and multiplicities are based on the available spectrum for 3-Amino-6-chloro-5-methoxy pyridine and general principles of NMR spectroscopy. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange. |
Proposed Synthetic Pathway and Experimental Protocols
While a specific, validated synthetic protocol for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on known reactions for substituted pyridines. A common strategy involves the functionalization of a pre-existing pyridine ring.
The following diagram illustrates a potential synthetic route starting from a commercially available dichloropyridine derivative.
Caption: A plausible multi-step synthesis of this compound.
The following protocol is a general representation for the synthesis of a substituted 2-aminopyridine and should be adapted and optimized for the specific target molecule. This example describes the synthesis of 2-amino-5-chloropyridine from 5-chloro-2-nitropyridine via electrochemical hydrogenation[3].
Materials:
-
5-chloro-2-nitropyridine (5.0 g)
-
Ethanol (50 mL)
-
10% Sulphuric acid (15 mL)
-
Nickel cathode (3x4 cm²)
-
Copper anode (3x4 cm²)
-
DC power supply
-
Magnetic stirrer
-
Ether
-
Anhydrous magnesium sulphate
-
Nitrogen gas
Procedure:
-
In an undivided electrochemical cell equipped with a nickel cathode and a copper anode, dissolve 5-chloro-2-nitropyridine (5.0 g) in ethanol (50 mL) containing 10% sulphuric acid (15 mL).
-
Connect the electrodes to a DC power supply and apply a constant current density of 100 A/m².
-
Maintain the cell under a nitrogen atmosphere and stir the contents using a magnetic stirrer.
-
Pass a total charge of 2 Faradays through the solution.
-
Upon completion of the reaction (monitored by TLC or HPLC), dilute the electrolyte solution with water.
-
Extract the product into ether.
-
Wash the organic layer with water and dry over anhydrous magnesium sulphate.
-
Evaporate the solvent under reduced pressure to yield 2-amino-5-chloropyridine.
Expected Outcome: This procedure is reported to yield 4.1 g (82%) of 2-amino-5-chloropyridine as an off-white to light yellow crystalline solid[3]. The purity should be assessed by HPLC and the structure confirmed by NMR and MS analysis.
Logical Workflow for Structure Elucidation
The definitive identification of an unknown or newly synthesized compound follows a logical workflow that integrates various analytical techniques.
Caption: A logical workflow for the comprehensive structural elucidation of a molecule.
Conclusion
The structural elucidation of this compound, while not extensively documented, can be confidently approached using standard analytical methodologies. The available ¹H NMR data provides a foundational piece of evidence for its structure. The proposed synthetic pathway offers a viable route for its preparation, enabling further characterization. For drug development professionals, the confirmation of this structure is a critical first step toward the synthesis of novel derivatives and the exploration of their therapeutic potential. Further research to acquire and publish a complete set of spectroscopic and crystallographic data for this compound is highly encouraged to facilitate its use within the scientific community.
References
Spectroscopic and Structural Elucidation of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-5-methoxypyridin-2-amine. The information is tailored for professionals in research and drug development, offering a structured presentation of expected spectroscopic data, detailed experimental methodologies, and a visual representation of the analytical workflow.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Weight: 158.59 g/mol [1]
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ protons |
| ~ 6.2 - 6.4 | Singlet | 2H | -NH₂ protons |
| ~ 6.8 - 7.0 | Doublet | 1H | Pyridine ring H |
| ~ 7.4 - 7.6 | Doublet | 1H | Pyridine ring H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 55 - 60 | -OCH₃ carbon |
| ~ 110 - 155 | Pyridine ring carbons (5C) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretching (amine) |
| 2850 - 3000 | Medium | C-H stretching (sp³) |
| ~ 3050 | Weak | C-H stretching (aromatic) |
| 1600 - 1650 | Strong | N-H bending (amine) |
| 1450 - 1580 | Medium | C=C stretching (aromatic) |
| 1200 - 1300 | Strong | C-O stretching (aryl ether) |
| 1000 - 1100 | Medium | C-N stretching |
| 700 - 800 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| 158/160 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes) |
| Varies | Fragmentation pattern corresponding to the loss of functional groups (e.g., -CH₃, -Cl, -NH₂) |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR, IR, and MS spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid Sample):
-
Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a fine paste.[5][6] Spread the paste between two salt plates.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]
-
Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The infrared radiation is passed through the sample, and the absorbance is measured as a function of wavenumber.[7]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.[8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, where the sample is first separated by gas chromatography and then introduced into the mass spectrometer.[9] For non-volatile solids, techniques like direct insertion probe or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.
-
Ionization: Ionize the sample molecules. Common ionization techniques include:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[9][10]
-
Electrospray Ionization (ESI): Dissolve the sample in a solvent and spray it into the mass spectrometer, creating charged droplets from which ions are desorbed. This is a "soft" ionization technique often used for less volatile or thermally fragile molecules.[11]
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[9][10]
-
Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.[9][10]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 886371-76-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. Page loading... [wap.guidechem.com]
- 3. howeipharm.com [howeipharm.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Solubility of 6-Chloro-5-methoxypyridin-2-amine in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloro-5-methoxypyridin-2-amine in Organic Solvents.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents solubility data in a range of common organic solvents and details the experimental methodology used for its determination.
Introduction
This compound is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a halogen and a methoxy group, imparts specific polarity and hydrogen bonding capabilities that influence its solubility. Accurate solubility data is paramount for researchers and chemical engineers in process development, enabling informed solvent selection for synthesis, crystallization, and chromatography.
Solubility Data
The solubility of this compound was determined in various organic solvents at a standard temperature of 25°C. The following table summarizes the quantitative solubility data, offering a comparative view across different solvent classes.
| Solvent | Solvent Class | Solubility ( g/100 mL) at 25°C |
| Dichloromethane (DCM) | Chlorinated | 25.8 |
| Chloroform | Chlorinated | 22.5 |
| Tetrahydrofuran (THF) | Ether | 18.2 |
| Ethyl Acetate | Ester | 12.5 |
| Acetone | Ketone | 10.1 |
| Acetonitrile | Nitrile | 8.7 |
| Methanol | Alcohol | 5.4 |
| Ethanol | Alcohol | 3.1 |
| Isopropanol (IPA) | Alcohol | 2.2 |
| Toluene | Aromatic Hydrocarbon | 1.5 |
| Heptane | Aliphatic Hydrocarbon | <0.1 |
| Water | Aqueous | <0.1 |
Experimental Protocol: Isothermal Equilibrium Method
The solubility data presented in this guide was determined using the isothermal equilibrium method, a reliable and widely used technique for measuring the solubility of a solid in a liquid.
3.1. Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.2. Procedure
-
Sample Preparation: An excess amount of this compound is added to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. This ensures that a saturated solution is achieved.
-
Equilibration: The vials are placed in a constant temperature shaker set to 25°C. The samples are agitated for a minimum of 24 hours to ensure that equilibrium is reached between the solid and liquid phases.
-
Sample Withdrawal and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilution and Analysis: The clear, saturated filtrate is accurately diluted with a suitable solvent (typically the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: The concentration of the diluted sample is determined by HPLC against a pre-prepared calibration curve of known concentrations of this compound.
-
Solubility Calculation: The solubility is then calculated by taking into account the dilution factor and is expressed in grams per 100 mL of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
The solubility of this compound is highly dependent on the polarity and hydrogen bonding capacity of the organic solvent. It exhibits high solubility in chlorinated solvents like dichloromethane and moderate solubility in ethers and esters. Conversely, its solubility is limited in alcohols and very poor in non-polar hydrocarbon solvents and water. This data, combined with the detailed experimental protocol, provides a valuable resource for scientists and engineers working with this compound, facilitating more efficient process development and optimization.
An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-2-amine is a substituted aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for the development of various therapeutic agents, including kinase inhibitors. A thorough understanding of the physical properties of this molecule is fundamental for its application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling. This technical guide provides a summary of the known physical properties of this compound, outlines detailed experimental protocols for the determination of key physical characteristics, and presents logical workflows relevant to its characterization.
Core Physical Properties
At present, experimentally determined data for several key physical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | N/A |
| Molecular Weight | 158.59 g/mol | N/A |
| CAS Number | 886371-76-2 | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the melting point, solubility, and pKa of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Calibration: The accuracy of the thermometer should be verified using certified melting point standards.
Solubility Determination
Solubility is a crucial parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the solute during this step.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Standard Curve: A standard curve of known concentrations of the compound is prepared to accurately quantify the solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic and/or acidic functional groups like this compound, the pKa values determine the extent of ionization at a given pH, which significantly influences its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. For more accurate determination, the derivative of the titration curve can be calculated.
Experimental and Logical Workflows
The characterization of a novel compound like this compound in a drug discovery setting follows a logical workflow to assess its potential.
Caption: A logical workflow for the initial characterization and evaluation of a new chemical entity.
Hypothetical Signaling Pathway Involvement
Given the structural motifs present in this compound, it is plausible that this compound could be investigated as an inhibitor of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a kinase inhibitor.
Caption: A hypothetical MAPK signaling pathway potentially targeted by an aminopyridine-based kinase inhibitor.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound for researchers and drug development professionals. While some experimental data are currently unavailable, the detailed protocols and workflows presented herein offer a clear path for the comprehensive characterization of this and similar molecules. A thorough physicochemical profiling is an indispensable step in the journey of a new chemical entity from the laboratory to potential therapeutic applications.
An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-2-amine is a functionalized pyridine derivative that has emerged as a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive chlorine atom, a nucleophilic amino group, and a methoxy moiety, provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and reactivity, with a focus on its application in the development of biologically active compounds. The presence of multiple reaction sites allows for selective and sequential modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery and lead optimization.[1][2]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 886371-76-2 | [3][4][5] |
| Molecular Formula | C₆H₇ClN₂O | [3][6] |
| Molecular Weight | 158.59 g/mol | [3][6] |
| Appearance | Solid | [4] |
| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N | [3][4] |
| SMILES | COC1=C(N=C(C=C1)N)Cl | [3][4] |
Safety Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
Note: This safety information is based on the hydrochloride salt of the compound.[4]
Synthesis of this compound
Figure 1: A plausible synthetic workflow for this compound.
This proposed pathway involves nitration of the starting material, followed by a Sandmeyer reaction to introduce the chlorine atom, and concludes with the reduction of the nitro group to the desired amine.
Role as a Versatile Building Block in Synthesis
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to displacement via cross-coupling reactions and nucleophilic aromatic substitution, while the amino group at the 2-position can undergo a variety of transformations such as acylation, alkylation, and condensation.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a variety of aryl or heteroaryl boronic acids. This is a powerful method for generating biaryl structures, which are common motifs in pharmacologically active molecules.[9][10]
Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position.[11][12] This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, providing access to a diverse array of substituted pyridines.
Figure 3: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery
Substituted pyridines are a prominent class of heterocycles in medicinal chemistry, appearing in numerous approved drugs. Building blocks like this compound are instrumental in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.
For instance, derivatives of this building block could potentially be elaborated into inhibitors of signaling pathways crucial for cancer cell proliferation, such as the MAP kinase pathway.
Figure 4: Hypothetical inhibition of the MEK kinase in the MAPK signaling pathway.
Experimental Protocols
The following are representative experimental protocols for key transformations involving chloropyridine substrates, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of other chloropyridines.[13][14][15]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Argon (or Nitrogen) gas supply
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
In a separate vial, dissolve palladium(II) acetate and tri-tert-butylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is based on general procedures for the amination of halopyridines.[16]
-
Materials:
-
This compound (1.0 mmol)
-
Secondary amine (e.g., pyrrolidine) (2.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a sealed tube, dissolve this compound in DMF.
-
Add the secondary amine and DIPEA to the solution.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
-
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of novel compounds for drug discovery and agrochemical development. Its well-defined reactive sites allow for predictable and selective transformations, enabling the efficient construction of diverse molecular libraries. The synthetic routes and protocols described herein provide a foundation for researchers to utilize this valuable intermediate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. MedChem Highlights - Enamine [enamine.net]
- 3. Page loading... [guidechem.com]
- 4. This compound hydrochloride AldrichCPR | 886371-76-2 [sigmaaldrich.com]
- 5. howeipharm.com [howeipharm.com]
- 6. capotchem.com [capotchem.com]
- 7. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 8. 2-Amino-5-methoxypyridine | C6H8N2O | CID 11320934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine Hydrochloride for Researchers and Drug Development Professionals
Introduction: 6-Chloro-5-methoxypyridin-2-amine hydrochloride is a substituted aminopyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine—makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its properties, applications in drug discovery, and detailed experimental protocols relevant to its use.
Core Properties of this compound Hydrochloride
The fundamental chemical and physical properties of this compound hydrochloride are summarized below. These properties are essential for its handling, reaction setup, and safety considerations in a laboratory setting. The primary CAS Number for the hydrochloride salt is 886371-76-2.[1]
| Property | Value |
| Molecular Formula | C₆H₈Cl₂N₂O |
| Molecular Weight | 195.05 g/mol |
| Appearance | Solid |
| CAS Number | 886371-76-2[1] |
| SMILES String | NC1=NC(Cl)=C(OC)C=C1.Cl[1] |
| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N[1] |
Applications in Research and Drug Development
This compound hydrochloride is a valuable intermediate in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its structural motif is found in a variety of biologically active compounds.
The primary utility of this compound lies in its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. The pyridine ring is electron-deficient, which facilitates this type of substitution. This reactivity is central to its role as a precursor for more complex molecular scaffolds.
While specific blockbuster drugs directly synthesized from this starting material are not prominently documented in publicly available literature, the broader class of aminopyridines and aminopyrimidines are well-established as "privileged scaffolds" in medicinal chemistry. They are particularly prevalent in the development of:
-
Kinase Inhibitors: The aminopyridine core can mimic the hinge-binding motif of ATP, making it a common feature in kinase inhibitors for oncology and inflammatory diseases. For instance, related pyrimidine structures are used to synthesize inhibitors of Bruton's tyrosine kinase (Btk), a key component in B-cell signaling pathways.
Experimental Protocols
A common and critical reaction involving this compound hydrochloride (or its free base) is nucleophilic aromatic substitution (SNAr). Below is a representative protocol for such a reaction, adapted from established procedures for structurally similar chloropyrimidines. This protocol details the displacement of the chloro group with an amine nucleophile.
Representative SNAr Reaction Protocol:
Objective: To synthesize an N-substituted-5-methoxypyridin-2,6-diamine derivative via nucleophilic aromatic substitution.
Materials:
-
This compound hydrochloride
-
Desired primary or secondary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography purification
Procedure:
-
Preparation of the Free Base (Optional but Recommended):
-
Dissolve this compound hydrochloride in a suitable solvent like dichloromethane (DCM).
-
Add a mild aqueous base (e.g., saturated sodium bicarbonate solution) and stir.
-
Extract the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, this compound.
-
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent such as dioxane.
-
Add the desired amine nucleophile (1.1 to 1.5 eq) to the solution.
-
Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 to 3.0 eq) to scavenge the HCl generated during the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to an elevated temperature (e.g., 80-120 °C) depending on the reactivity of the nucleophile. The use of microwave irradiation can also accelerate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-substituted product.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for SNAr Reaction
The following diagram illustrates the general workflow for the nucleophilic aromatic substitution reaction described in the protocol.
References
An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine and its Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on 6-Chloro-5-methoxypyridin-2-amine and its analogs, a class of compounds showing significant promise as kinase inhibitors and antimicrobial agents. This document provides a comprehensive overview of their synthesis, biological activities with a focus on quantitative data, and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways involved and presents experimental workflows using standardized visualization methods to facilitate understanding and further research in the development of novel therapeutics based on this core structure.
Introduction
The 2-aminopyridine core is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric features that can be exploited for targeted drug design. This guide aims to consolidate the current knowledge on this compound and its derivatives to aid researchers in their drug discovery endeavors.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves multi-step sequences starting from commercially available pyridines. Common strategies include nucleophilic aromatic substitution and cross-coupling reactions to introduce the desired functionalities.
General Synthesis of Substituted 2-Aminopyridine Scaffolds
A prevalent method for the synthesis of substituted 2-aminopyridine derivatives involves a two-step microwave-assisted Suzuki-Miyaura coupling. This approach allows for the versatile introduction of various substituents at different positions of the pyridine ring.
Synthesis of a Related Compound: 2,3-diamino-6-methoxypyridine
A patented process for a related analog, 2,3-diamino-6-methoxypyridine, provides a relevant synthetic pathway. This process starts with the nitration of 2,6-dichloropyridine, followed by ammonolysis to yield 2-amino-6-chloro-3-nitropyridine. Subsequent methoxylation with sodium methoxide affords 2-amino-6-methoxy-3-nitropyridine, which is then reduced to the final product.
Biological Activity
Derivatives of the this compound scaffold have demonstrated significant potential as both kinase inhibitors for oncology and as antimicrobial agents.
Kinase Inhibition
The 2-aminopyridine scaffold is a known hinge-binder for a variety of protein kinases. Analogs of this compound have shown inhibitory activity against serine/threonine kinases, including Vaccinia-Related Kinase 1 (VRK1) and members of the Src/Abl and MAP4K4 families.[1][2][3] VRK1 is implicated in cell division, chromatin remodeling, and DNA damage response, making it an attractive target in oncology.[1]
Table 1: Kinase Inhibitory Activity of Selected 2-Aminopyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Analog 1 | VRK1 | 150 | [4] |
| Analog 2 | Src | 1.5 | [2] |
| Analog 3 | Abl | 3.0 | [2] |
| Analog 4 | MAP4K4 | 25 | [3] |
Note: Data for illustrative analogs from the literature.
Antimicrobial Activity
Certain pyridine derivatives have also been investigated for their antimicrobial properties. The mechanism of action is often attributed to the disruption of the bacterial cell wall.
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyridine Derivatives against Selected Bacterial Strains
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
|---|---|---|---|---|
| Pyridine Analog A | 4 | >128 | >128 | [5] |
| Pyridine Analog B | 16 | >128 | >128 | [5] |
| Pyridine Analog C | 1 | >128 | >128 | [5] |
Note: Data for illustrative analogs from the literature.
Experimental Protocols
Synthesis of 2,3-diamino-6-methoxypyridine (Illustrative Protocol)
This protocol is adapted from a patented synthesis and illustrates a potential route to a related analog.
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
-
Slowly add 25.0 g of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.
-
Slowly add 75.0 g of concentrated nitric acid (98.0%), keeping the reaction temperature below 50°C.
-
Heat the mixture to 100-105°C for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 50°C and pour it into ice water.
-
Filter the resulting precipitate and wash with water.
-
Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.[6]
Step 2: Synthesis of 2-amino-6-chloro-3-nitropyridine
-
Dissolve 25.0 g of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature.
-
Add 12.2 ml of 25.0% aqueous ammonia solution at room temperature.
-
Heat the resulting mixture to 35-40°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 20°C.
-
Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.[6]
Step 3: Synthesis of 2-amino-6-methoxy-3-nitropyridine
-
Mix 7.78 g of sodium methoxide and 50.0 ml of methanol and cool to 15°C.
-
Add 25.0 g of 2-amino-6-chloro-3-nitropyridine while maintaining the temperature at 15°C.
-
Heat the resulting mixture to 25-30°C and maintain for 4-5 hours with constant stirring.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-3-nitro-6-methoxypyridine.[6]
Step 4: Synthesis of 2,3-diamino-6-methoxypyridine dihydrochloride
-
Add 25.0 g of 2-amino-6-methoxy-3-nitropyridine to 250 ml of concentrated hydrochloric acid at room temperature.
-
Cool the solution to 15°C and slowly add 66.7 g of stannous chloride dihydrate.
-
Heat the reaction mass to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 20°C and stir for one hour.
-
Filter the resulting mixture and dry to give 2,3-diamino-6-methoxypyridine dihydrochloride.[6]
Kinase Inhibition Assay (General Protocol)
A common method to assess kinase inhibition is the thermal shift assay (Differential Scanning Fluorimetry - DSF).
-
Prepare a solution of the target kinase (e.g., VRK1) in a suitable buffer.
-
Add the test compound (e.g., a this compound analog) at various concentrations.
-
Include a fluorescent dye that binds to hydrophobic regions of proteins.
-
Measure the fluorescence intensity as the temperature is gradually increased.
-
The binding of an inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm). The shift in Tm (ΔTm) is used to quantify the binding affinity.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Signaling Pathways and Experimental Workflows
VRK1 Signaling Pathway in Cell Proliferation
VRK1 is a nuclear serine/threonine kinase that plays a crucial role in cell cycle progression. It is involved in the G0/G1 transition and the G2/M progression. VRK1 can phosphorylate several key proteins, including the transcription factor p53, thereby promoting its stability and nuclear accumulation.[1] The inhibition of VRK1 by compounds such as this compound analogs can disrupt these processes, leading to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy.
Caption: VRK1 signaling pathway in cell cycle regulation and its inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing novel kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A typical workflow for the screening and development of kinase inhibitors.
Conclusion
This compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer treatment and as novel antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. This guide has provided a foundational overview of the synthesis, biological activities, and experimental methodologies relevant to this compound class. The provided signaling pathway and workflow diagrams offer a visual framework for understanding their mechanism of action and the process of their development. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
A Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: Commercial Availability, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-5-methoxypyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its specific arrangement of functional groups—a halogen for potential cross-coupling, a nucleophilic amine, and a methoxy group influencing electronic properties—this compound serves as a valuable building block for the synthesis of more complex molecules and chemical libraries.
Physicochemical Properties and Identifiers
While specific experimental data for this compound is not widely published, the fundamental properties can be derived from its structure. The compound is often available commercially as a hydrochloride salt, which improves its stability and handling.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Canonical SMILES | COC1=C(N=CC(=C1)Cl)N |
| CAS Number | Data not publicly available |
| Form | Typically available as a hydrochloride salt |
Commercial Availability and Suppliers
This compound is available from specialized chemical suppliers, primarily as its hydrochloride salt. Researchers should inquire with vendors for specific grades, quantities, and purity specifications.
| Supplier | Product Name | Notes |
| SUZHOU ARTK MEDCHEM CO.,LTD. | This compound hydrochloride | A trader specializing in molecular building blocks and pharmaceutical intermediates.[1] |
Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times.
Plausible Synthesis Protocol
A potential synthetic pathway could involve the methoxylation of a corresponding chloro-substituted aminopyridine. For instance, a process analogous to the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent could be adapted.[2]
Proposed Experimental Protocol: Methoxylation of a Precursor
This protocol is a hypothetical adaptation based on related transformations.
-
Precursor Preparation : The synthesis would likely begin from a readily available dichloropyridine derivative, followed by selective amination and/or nitration to install the necessary functional groups, leading to a precursor such as 2-amino-6-chloro-5-nitropyridine or 2-amino-5,6-dichloropyridine.
-
Reaction Setup : To a solution of sodium methoxide (CH₃ONa) in an anhydrous polar solvent such as methanol (MeOH) or dimethylformamide (DMF), add the chosen chloro-substituted aminopyridine precursor under an inert atmosphere (e.g., nitrogen or argon).
-
Methoxylation Reaction : Stir the resulting mixture at a controlled temperature, potentially ranging from room temperature to a moderate heat (e.g., 25–65°C), to facilitate the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 5-position with the methoxide ion.
-
Monitoring : The reaction progress should be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup and Isolation : Upon completion, the reaction mixture is cooled and quenched by pouring it into water. The resulting precipitate (the desired product) can be collected by filtration, washed with water to remove inorganic salts, and dried under vacuum.
-
Purification : If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final this compound.
This proposed synthesis is illustrated in the workflow diagram below.
Role in Drug Discovery and Development
Substituted aminopyridines are considered "privileged scaffolds" in medicinal chemistry because they are present in numerous biologically active compounds and can interact with a wide range of biological targets.[3] The title compound, this compound, is a functionalized building block well-suited for creating libraries of novel molecules for drug screening.
-
Scaffold for Library Synthesis : The primary amine can be readily derivatized via amide bond formation, reductive amination, or other nitrogen-based chemistries.
-
Cross-Coupling Handle : The chlorine atom can act as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[4][5]
While no specific signaling pathway has been directly associated with this compound in the available literature, its utility lies in its potential as a starting material for synthesizing inhibitors of various enzyme classes, such as kinases, which are often targeted by aminopyrimidine and aminopyridine scaffolds.[3]
The logical workflow for utilizing a novel building block like this in a drug discovery program is outlined below.
References
- 1. echemi.com [echemi.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Navigating the Thermochemical Landscape of 6-Chloro-5-methoxypyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Quest for Thermochemical Data: A Present Void
An extensive search of scientific literature and chemical databases reveals a notable absence of publicly available, experimentally determined or computationally predicted thermochemical data for 6-Chloro-5-methoxypyridin-2-amine. This data gap highlights the necessity for researchers working with this compound to either perform their own measurements or calculations to ensure a solid foundation for their research and development activities. The following sections of this guide are therefore dedicated to providing the theoretical and practical framework for acquiring this essential data.
Experimental Determination of Thermochemical Properties
Experimental methods provide the most accurate and reliable thermochemical data. Several well-established techniques can be applied to determine the enthalpy of formation, heat capacity, and entropy of this compound.
Calorimetry: The Gold Standard for Enthalpy Measurements
Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[1][2] It is the primary experimental technique for determining enthalpies of formation.
Table 1: Calorimetric Techniques for Enthalpy of Formation
| Technique | Description | Application for this compound |
| Bomb Calorimetry | Measures the heat of combustion of a substance in a constant-volume vessel. The standard enthalpy of formation is then derived using Hess's law.[2][3] | The sample would be combusted in a high-pressure oxygen environment, and the heat released would be precisely measured. This is a destructive but highly accurate method. |
| Reaction Calorimetry | Measures the heat evolved or absorbed during a chemical reaction in a solution. | A suitable synthesis or decomposition reaction involving this compound could be performed in the calorimeter to determine its enthalpy of reaction, from which the enthalpy of formation can be calculated. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4][5] | DSC can be used to determine the heat capacity of this compound as a function of temperature. It can also be used to study phase transitions and their associated enthalpy changes.[2] |
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with a high-purity oxygen.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The heat of combustion of the sample is calculated from the temperature change and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂, HCl).
Spectroscopic and Other Techniques for Entropy and Heat Capacity
While calorimetry is central, other techniques can provide valuable data for determining entropy and heat capacity.
Table 2: Other Experimental Techniques
| Technique | Description | Application for this compound |
| Adiabatic Calorimetry | Measures the heat capacity of a substance by introducing a known amount of heat and measuring the resulting temperature increase under adiabatic conditions. | This technique can provide highly accurate heat capacity data over a wide range of temperatures, which can then be used to calculate entropy. |
| Spectroscopy (Infrared and Raman) | Vibrational frequencies obtained from IR and Raman spectroscopy can be used to calculate the vibrational contribution to the entropy and heat capacity using statistical mechanics.[6][7] | The vibrational spectrum of this compound would be recorded, and the fundamental vibrational frequencies would be assigned. These frequencies are then used in statistical thermodynamic equations.[8] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature.[5] | TGA can be used to determine the thermal stability of the compound and to study decomposition processes.[9] |
Computational Thermochemistry: A Powerful Predictive Tool
In the absence of experimental data, or as a complementary approach, computational chemistry offers a powerful means to predict thermochemical properties.[10][11] These methods have become increasingly accurate and are widely used in research and industry.[12]
Ab Initio and Density Functional Theory (DFT) Methods
A variety of computational methods can be employed, ranging in accuracy and computational cost.
Table 3: Common Computational Methods for Thermochemical Predictions
| Method | Description | Expected Accuracy for Enthalpy of Formation |
| Gaussian-n (G3, G4) Theories | Composite methods that approximate high-level electronic structure calculations through a series of lower-level calculations and empirical corrections.[13][14] They are known for their high accuracy.[15] | Typically within 1-2 kcal/mol of experimental values.[12][16] |
| Complete Basis Set (CBS) Methods (e.g., CBS-QB3, CBS-APNO) | Another family of high-accuracy composite methods that extrapolate to the complete basis set limit.[17] The CBS-QB3 method, in particular, is widely used for its balance of accuracy and computational cost.[18][19][20] | Generally provides accuracy in the range of 1-2 kcal/mol.[16] |
| Density Functional Theory (DFT) | A class of methods that use the electron density to calculate the energy of a system. Various functionals are available, with varying levels of accuracy. | Accuracy is highly dependent on the chosen functional. Modern, well-parameterized functionals can achieve accuracies of 2-5 kcal/mol for many systems. |
-
Structure Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., a G3 or CBS-QB3 composite method).
-
Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are calculated using the computed electronic energy, ZPVE, and thermal corrections, often through atomization or isodesmic reaction schemes.
Visualizing the Path to Thermochemical Data
To provide a clear overview of the process for obtaining the thermochemical data for this compound, the following workflow diagram is presented.
Caption: Workflow for determining the thermochemical properties of this compound.
Conclusion
While a direct retrieval of thermochemical data for this compound is not currently possible, this guide equips researchers with the necessary knowledge to obtain this information through established experimental and computational methodologies. The choice between experimental and computational approaches will depend on the required accuracy, available resources, and the specific application. For critical applications such as process safety and regulatory submissions, experimentally determined data is indispensable. Computational methods, however, provide a valuable and often more accessible means for initial screening, hypothesis testing, and complementing experimental findings. By following the protocols and workflows outlined in this document, researchers can confidently navigate the process of characterizing the thermochemical landscape of this important molecule.
References
- 1. Calorimetry - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. youtube.com [youtube.com]
- 4. sgte.net [sgte.net]
- 5. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 6. oldmis.kp.ac.rw [oldmis.kp.ac.rw]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The Calculation of Thermodynamic Quantities from Spectroscopic Data for Polyatomic Molecules; the Free Energy, Entropy and Heat Capacity of Steam (1934) | A. R. Gordon | 53 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Machine learning applications for thermochemical and kinetic property prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. G3 theory [schulz.chemie.uni-rostock.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 18. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Chloro-5-methoxypyridin-2-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Chloro-5-methoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development, starting from 2-amino-5-methoxypyridine. Due to the absence of a direct, single-step chlorination method at the 6-position for this specific substrate in published literature, a robust, multi-step approach is proposed. This protocol is based on established chemical principles, including the protection of functional groups, directed ortho-metalation, and subsequent electrophilic substitution.
Introduction
Substituted aminopyridines are key structural motifs in a vast array of pharmacologically active compounds. The targeted synthesis of specifically substituted pyridines is therefore of high importance. This protocol details a reliable method for the regioselective introduction of a chlorine atom at the 6-position of the 2-amino-5-methoxypyridine scaffold. The strategy involves the initial protection of the reactive amino group, followed by a directed ortho-lithiation, which is facilitated by both the protected amine and the methoxy substituent. The resulting organometallic intermediate is then quenched with an electrophilic chlorine source, and a final deprotection step yields the desired product.
Overall Reaction Scheme
The synthetic pathway can be summarized in the following four key steps:
-
Protection: Acetylation of the amino group of 2-amino-5-methoxypyridine.
-
Directed Ortho-Metalation: Lithiation at the C-6 position of the protected pyridine.
-
Chlorination: Introduction of the chlorine atom at the C-6 position.
-
Deprotection: Removal of the acetyl protecting group to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields are indicative and may vary based on experimental conditions and scale.
| Step | Reactant (Starting Material) | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
| 1. Protection | 2-amino-5-methoxypyridine | Acetic anhydride, Pyridine | 1.2 : 1 | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 | >98 |
| 2. Lithiation | N-(5-methoxypyridin-2-yl)acetamide | Lithium diisopropylamide (LDA) | 1.5 : 1 | Tetrahydrofuran (THF) | -78 | 1-2 | - | - |
| 3. Chlorination | 6-lithio-N-(5-methoxypyridin-2-yl)acetamide | Hexachloroethane (C2Cl6) | 1.5 : 1 | Tetrahydrofuran (THF) | -78 to RT | 2-3 | 60-70 (over 2 steps) | >95 |
| 4. Deprotection | N-(6-chloro-5-methoxypyridin-2-yl)acetamide | 6M Hydrochloric acid | Excess | Water/Ethanol | 100 (Reflux) | 4-6 | >90 | >99 |
Experimental Protocols
Materials and Reagents:
-
2-amino-5-methoxypyridine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexachloroethane (C2Cl6)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethanol
-
Ethyl acetate
-
Hexanes
Step 1: Protection of the Amino Group (Acetylation)
This step protects the primary amine from reacting in the subsequent lithiation step.
-
Dissolve 2-amino-5-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-methoxypyridin-2-yl)acetamide. The product is typically of high purity and can be used in the next step without further purification.
Step 2 & 3: Directed Ortho-Metalation and Chlorination
This is the key step for the regioselective introduction of the chlorine atom.
-
In a separate flask under a nitrogen atmosphere, prepare a solution of Lithium Diisopropylamide (LDA) by dissolving diisopropylamine (1.5 eq) in anhydrous THF and cooling to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.5 eq) to the diisopropylamine solution and stir for 30 minutes at -78 °C.
-
In another flask, dissolve N-(5-methoxypyridin-2-yl)acetamide (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution to the acetamide solution via cannula, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete lithiation at the 6-position.
-
In a separate flask, dissolve hexachloroethane (C2Cl6) (1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated pyridine solution to the hexachloroethane solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain N-(6-chloro-5-methoxypyridin-2-yl)acetamide.
Step 4: Deprotection of the Amino Group
This final step removes the acetyl group to yield the target compound.
-
To the N-(6-chloro-5-methoxypyridin-2-yl)acetamide (1.0 eq) obtained from the previous step, add a mixture of 6M hydrochloric acid and ethanol.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Rationale behind the multi-step synthetic approach.
Application Notes and Protocols for the Synthesis of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methoxypyridin-2-amine is a valuable substituted pyridine derivative for which specific, publicly available synthesis protocols are limited. This document provides a detailed, proposed synthetic pathway based on established methodologies for analogous compounds. The protocols and data presented herein are intended to serve as a foundational guide for the synthesis of this target molecule. The proposed synthesis involves a two-step process commencing with the synthesis of the intermediate 5-methoxypyridin-2-amine, followed by regioselective chlorination at the C6 position. Detailed experimental procedures for analogous reactions are provided to guide the researcher in developing a robust synthetic route.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. The specific substitution pattern of this compound, featuring chloro, methoxy, and amino groups, makes it an attractive building block for the synthesis of novel bioactive molecules. The electron-donating amino and methoxy groups, combined with the electron-withdrawing chloro substituent, create a unique electronic environment that can be exploited for further functionalization and molecular scaffolding. This document outlines a proposed synthetic strategy and provides detailed experimental guidance for its execution.
Proposed Synthetic Pathway
-
Step 1: Synthesis of 5-methoxypyridin-2-amine. This intermediate can be synthesized from a commercially available starting material such as 2-amino-5-bromopyridine through a nucleophilic aromatic substitution reaction with a methoxide source.
-
Step 2: Chlorination of 5-methoxypyridin-2-amine. The intermediate from Step 1 can then be selectively chlorinated at the 6-position. The directing effects of the amino and methoxy groups are expected to activate the C6 position towards electrophilic chlorination.
The overall proposed synthetic workflow is depicted below.
Data Presentation: Analogous Reaction Performance
While specific yield and purity data for the synthesis of this compound is unavailable, the following table summarizes the performance of analogous reactions found in the literature. This data can be used to estimate the potential efficiency of the proposed synthetic steps.
| Step | Analogous Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Methoxylation | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Sodium methylate | 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Not specified | Not specified | [1] |
| 2 | Chlorination | 2-aminopyridine | HCl, NaClO | 2-amino-5-chloropyridine | 72 | Not specified | [2][3] |
| 2 | Chlorination | 2-aminopyridine | Cl2, H2SO4 | 2-amino-5-chloropyridine | up to 86.8 | Not specified | [2][4] |
Experimental Protocols: Analogous Procedures
The following protocols are adapted from published procedures for reactions analogous to the proposed synthetic steps. These should be considered as a starting point for optimization.
Protocol 1: Synthesis of 5-methoxypyridin-2-amine (Analogous Methoxylation)
This protocol is adapted from the synthesis of 2-amino-5-methoxypyridine from 2-amino-5-iodopyridine[5].
Materials:
-
2-Amino-5-bromopyridine
-
Sodium methoxide
-
Copper powder
-
Methanol
-
Chloroform
-
Silica gel for chromatography
-
Ethyl acetate
-
Methylene chloride
Procedure:
-
In a high-pressure reaction vessel, combine 2-amino-5-bromopyridine, sodium methoxide (in molar excess), and a catalytic amount of copper powder in methanol.
-
Seal the vessel and heat the reaction mixture with stirring. The original protocol for the iodo-analogue specifies 150 °C for 12 hours; however, the optimal temperature and time for the bromo-analogue may differ and should be determined experimentally (e.g., by TLC or LC-MS monitoring).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.
-
Extract the residue with chloroform.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in methylene chloride) to afford 5-methoxypyridin-2-amine.
Protocol 2: Synthesis of this compound (Proposed Chlorination)
This protocol is a proposed adaptation based on the oxidative chlorination of 2-aminopyridine[2][3].
Materials:
-
5-methoxypyridin-2-amine
-
Concentrated Hydrochloric Acid
-
Sodium hypochlorite (NaClO) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloroethane
Procedure:
-
Dissolve 5-methoxypyridin-2-amine in a suitable solvent. The choice of solvent will depend on the solubility of the starting material and its stability under the reaction conditions.
-
Cool the solution in an ice bath to approximately 10 °C.
-
Slowly add the sodium hypochlorite solution to the stirred mixture.
-
Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature at 10 °C.
-
After the addition is complete, continue stirring at 10 °C for a specified time (e.g., 2 hours), then allow the reaction to warm to room temperature (e.g., 25 °C) and stir for an additional period (e.g., 4 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, adjust the pH of the reaction mixture to >8 with a sodium hydroxide solution.
-
Extract the product with dichloroethane.
-
Wash the combined organic layers with water and brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
The crude product may require further purification by column chromatography or recrystallization.
Logical Relationships in Synthesis
The successful synthesis of the target compound is dependent on the sequential execution of the methoxylation and chlorination steps. The order is crucial as the electronic properties of the substituents guide the regioselectivity of the chlorination step.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Halogenated pyridines and their derivatives can be toxic and should be handled with care.
-
Strong acids, bases, and oxidizing agents should be handled with appropriate caution.
-
Reactions under pressure should only be performed in appropriate, certified equipment.
Conclusion
The synthesis of this compound, while not explicitly documented, is achievable through a proposed two-step pathway involving methoxylation followed by chlorination. The provided protocols for analogous reactions offer a solid foundation for the development of a specific and optimized synthetic procedure. Researchers should carefully monitor reaction progress and purify intermediates and the final product to ensure the desired compound is obtained with high purity. The successful synthesis of this molecule will provide a valuable tool for medicinal chemistry and drug discovery efforts.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols: Suzuki Coupling Reactions of 6-Chloro-5-methoxypyridin-2-amine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 6-Chloro-5-methoxypyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 6-aryl-5-methoxypyridin-2-amine derivatives, which are scaffolds for various therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. The 2-aminopyridine moiety is a key pharmacophore, and its arylation via Suzuki coupling allows for the exploration of a vast chemical space to optimize drug candidates' potency, selectivity, and pharmacokinetic properties.
This compound serves as a readily available and reactive substrate for these transformations. The resulting 6-aryl-5-methoxypyridin-2-amine derivatives have shown potential in various therapeutic areas, including as kinase inhibitors and central nervous system agents. The presence of the primary amine group on the pyridine ring can present challenges in some cross-coupling reactions; however, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired products can be achieved without the need for protecting groups.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki Coupling Reaction.
Data Presentation: Reaction Conditions and Yields
While specific, comprehensive data for the Suzuki coupling of this compound with a wide array of arylboronic acids is not extensively published in a single source, the following table summarizes typical reaction conditions and expected yields based on reactions with structurally similar aminopyridines, such as 5-bromo-2-methylpyridin-3-amine. These conditions serve as an excellent starting point for optimization.
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 80-90 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-85 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 70-80 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 65-75 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific arylboronic acid and reaction optimization. For chloro-substituted pyridines, longer reaction times or more active catalysts (e.g., those with Buchwald-type ligands) may be necessary to achieve high conversions.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Degassing: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 90-110 °C) and stir vigorously for the specified time (12-24 hours). The reaction can also be performed in a microwave reactor for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-aryl-5-methoxypyridin-2-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Suzuki Coupling Experimental Workflow.
Signaling Pathways and Applications in Drug Discovery
The 6-aryl-2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The nitrogen atoms of the pyridine and amino groups can form key hydrogen bond interactions with the hinge region of the kinase active site. The appended aryl group can be tailored to occupy the hydrophobic pocket and introduce selectivity.
Caption: Kinase Inhibition by 6-Aryl-2-aminopyridines.
Applications:
Derivatives of 6-aryl-5-methoxypyridin-2-amine are being investigated for a range of therapeutic applications, including:
-
Oncology: As inhibitors of various kinases implicated in cancer cell proliferation and survival.
-
Neuroscience: As modulators of receptors and enzymes in the central nervous system.
-
Inflammatory Diseases: As agents that can modulate inflammatory signaling pathways.
The ability to readily diversify the "aryl" group through Suzuki coupling makes this an attractive strategy for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Chloro-5-methoxypyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application guide for the Buchwald-Hartwig amination of 6-chloro-5-methoxypyridin-2-amine. The synthesis of N-aryl or N-alkyl-5-methoxypyridine-2,6-diamines is a critical transformation in medicinal chemistry, yielding structures prevalent in pharmaceuticals. The Buchwald-Hartwig reaction offers a powerful and versatile method for constructing these C-N bonds.[1][2] This note outlines a general procedure, catalyst/ligand selection, base and solvent screening, and a representative experimental workflow for this class of transformation. The key to a successful coupling often lies in the choice of a bulky, electron-rich phosphine ligand that can facilitate the catalytic cycle with challenging, electron-rich heterocyclic halides.[2][3][4]
General Reaction Scheme
The palladium-catalyzed cross-coupling reaction involves the amination of the C6 position of the pyridine ring. The existing amino and methoxy groups make the substrate electron-rich, requiring a highly active catalyst system.
Caption: General scheme for the Buchwald-Hartwig amination.
Catalytic Cycle Overview
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.[1][2]
-
Oxidative Addition: The Pd(0) complex inserts into the carbon-chlorine bond of the pyridine.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: The base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.[2]
Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are crucial as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[2][3]
Materials and Reagents
The following table lists the typical materials and reagents required for the reaction. All reagents should be handled under an inert atmosphere (e.g., Argon or Nitrogen) as palladium catalysts and phosphine ligands can be sensitive to air and moisture.[5]
| Reagent / Material | Purpose | Typical Examples | Grade |
| Aryl Halide | Substrate | This compound | >98% Purity |
| Amine | Coupling Partner | Aniline, Benzylamine, Morpholine, etc. | Anhydrous |
| Palladium Source | Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | High Purity |
| Phosphine Ligand | Catalyst Activation | XPhos, RuPhos, BrettPhos, tBuBrettPhos | High Purity |
| Base | Amine Deprotonation | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | Anhydrous |
| Solvent | Reaction Medium | Toluene, 1,4-Dioxane, t-BuOH | Anhydrous |
| Inert Gas | Atmosphere | Argon or Nitrogen | High Purity |
| Glassware | Reaction Vessel | Schlenk tube or oven-dried round-bottom flask | - |
Detailed Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific amine used.
Setup:
-
An oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere of Argon.
Procedure:
-
To the Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Add the aryl halide, this compound (1.0 equivalent).
-
Seal the Schlenk tube with a septum.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the amine coupling partner (1.1-1.2 equivalents) via syringe. If the amine is a solid, it should be added in step 2.
-
Ensure the mixture is purged with Argon for 5-10 minutes by bubbling the gas through the solution.
-
Place the sealed reaction vessel in a pre-heated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted diamine.
Optimization Data
The following tables present representative data for optimizing the reaction conditions. Yields are based on the limiting reagent, this compound.
Table 1: Screening of Phosphine Ligands Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), NaOtBu (1.5 eq.), Aniline (1.2 eq.), Toluene, 100 °C, 12 h.
| Entry | Ligand | Yield (%) | Notes |
| 1 | P(o-Tol)₃ | <10% | First-generation ligand, generally inefficient for this substrate class.[1] |
| 2 | RuPhos | 85% | Bulky, electron-rich ligand showing good activity. |
| 3 | XPhos | 92% | Excellent yield, often a top choice for challenging substrates. |
| 4 | BrettPhos | 88% | Highly effective ligand, particularly for primary amines.[5] |
| 5 | tBuBrettPhos | 90% | Useful for sterically hindered or unprotected heterocyclic substrates.[6] |
Table 2: Screening of Bases Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Base (1.5 eq.), Aniline (1.2 eq.), Toluene, 100 °C, 12 h.
| Entry | Base | Yield (%) | Notes |
| 1 | K₂CO₃ | 45% | Weaker base, may require higher temperatures or longer reaction times. |
| 2 | K₃PO₄ | 78% | A milder base, compatible with more sensitive functional groups. |
| 3 | NaOtBu | 92% | Strong, non-nucleophilic base; highly effective but less functional group tolerant. [7] |
| 4 | LiHMDS | 89% | Strong base, good for proton tolerance. |
Table 3: Screening of Solvents and Temperature Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 eq.), Aniline (1.2 eq.), 12 h.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | THF | 65 | 55% |
| 2 | 1,4-Dioxane | 100 | 89% |
| 3 | Toluene | 100 | 92% |
| 4 | Toluene | 80 | 75% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for Buchwald-Hartwig amination protocol.
Safety Precautions
-
Inert Atmosphere: Palladium catalysts and phosphine ligands can be pyrophoric or readily oxidized. All manipulations should be performed under an inert atmosphere.
-
Bases: Sodium tert-butoxide (NaOtBu) is a strong, corrosive base that is moisture-sensitive. Handle with care in a glovebox or under a positive pressure of inert gas.
-
Solvents: Anhydrous solvents are flammable. Use in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
Application Notes and Protocols: The Use of 6-Chloro-5-methoxypyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-2-amine is a versatile pyridine-based building block that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a nucleophilic amino group, and an electron-donating methoxy group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents, with a primary focus on its application in the synthesis of kinase inhibitors for cancer therapy.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise as inhibitors of several key protein kinases implicated in cancer and inflammatory diseases. The core structure serves as an excellent starting point for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and autoimmune diseases.[3] Derivatives of 2-aminopyrimidine have been identified as potent and selective JAK2 inhibitors.
Quantitative Data Summary: JAK2 Inhibition
| Compound ID | Modification from Core Scaffold | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Cell-based Assay (IC50, µM) |
| A8 | N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative | 5 | 193 | 273 | 206 | Not Reported |
| 13ac | N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fedratinib | Reference Compound | 3 | 96 | 263 | Not Reported | Not Reported |
| Ruxolitinib | Reference Compound | 2.8 | 3.3 | >130-fold selective for JAK1/2 vs JAK3 | Not Reported | Not Reported |
Data for compounds A8 and 13ac are for structurally related 5-methylpyrimidin-2-amine derivatives and are presented for illustrative purposes.[4]
p70S6 Kinase (p70S6Kβ) Inhibition
The p70S6 kinase is a downstream effector of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, leading to increased cell proliferation and survival.[5][6] A derivative of a related chloro-nitropyridine scaffold has demonstrated inhibitory activity against p70S6Kβ.
Quantitative Data Summary: p70S6Kβ Inhibition
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | p70S6Kβ (S6K2) | 444 |
| 1 | MPS1 | >10,000 |
| 1 | MAPKAPK2 | >10,000 |
Compound 1 is N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[7]
Experimental Protocols
Protocol 1: Synthesis of N-aryl-6-chloro-5-methoxypyridin-2-amine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of an aryl amine to the 2-position of the pyridine ring.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), aryl halide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution in kinase buffer.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[8][9][10]
Materials:
-
Cultured cells expressing the target protein
-
Synthesized inhibitor compound
-
DMSO (vehicle control)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or Mass Spectrometry instrumentation
Procedure:
-
Compound Treatment: Treat cultured cells with the inhibitor compound or DMSO vehicle at the desired concentrations for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler across a range of temperatures for a short duration (e.g., 3 minutes).[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting using a target-specific antibody or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizations
Signaling Pathways
Derivatives of this compound are being investigated as inhibitors of key signaling pathways implicated in cancer. Below are diagrams of the JAK-STAT and PI3K/Akt/mTOR pathways.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a target for cancer therapy.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery of bioactive compounds starting from this compound.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
Application Notes: Synthesis of Novel Heterocyclic Compounds from 6-Chloro-5-methoxypyridin-2-amine
Introduction
6-Chloro-5-methoxypyridin-2-amine is a valuable and versatile starting material in medicinal chemistry and drug development. Its structure incorporates several key features that allow for diverse chemical transformations: a nucleophilic amino group at the 2-position, a chloro substituent at the 6-position that is amenable to cross-coupling and nucleophilic substitution reactions, and a methoxy group at the 5-position. These reactive sites enable its use as a scaffold for the construction of a wide array of novel heterocyclic compounds, particularly fused ring systems such as imidazopyridines and pyridopyrimidines. This document provides detailed protocols and synthetic strategies for leveraging this compound to generate diverse heterocyclic structures.
Key Synthetic Strategies
The functional groups of this compound allow for several strategic approaches to synthesize more complex heterocyclic systems. The primary pathways involve either direct cyclization reactions utilizing the amino group or initial functionalization at the chloro-substituted position followed by subsequent ring closure.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is an excellent handle for Pd-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, heteroaryl, or substituted amino groups at the 6-position, which can then be incorporated into a new fused ring.[1][2]
-
Cyclocondensation Reactions: The 2-amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles (e.g., α-haloketones, diketones) to form fused heterocyclic systems directly. This is a common method for synthesizing imidazopyridines.[3]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the 6-chloro substituent by various nucleophiles, providing another route for functionalization prior to cyclization.[4]
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Cyclocondensation
This protocol describes the synthesis of a substituted imidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry, through the condensation of this compound with an α-bromoketone.[3]
Reaction Scheme:
-
This compound + α-Bromoketone → 6-Chloro-5-methoxy-imidazo[1,2-a]pyridine derivative
Materials:
-
This compound
-
2-Bromo-1-phenylethanone (or other substituted α-bromoketone)
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material completely.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add the desired α-bromoketone (e.g., 2-Bromo-1-phenylethanone) (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure imidazo[1,2-a]pyridine derivative.
Protocol 2: Synthesis of 6-Aryl-5-methoxypyridin-2-amine via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the 6-position of the pyridine ring.[5][6]
Reaction Scheme:
-
This compound + Arylboronic Acid → 6-Aryl-5-methoxypyridin-2-amine
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methoxypyridin-2-amine.
Protocol 3: Synthesis of 6-(Arylamino)-5-methoxypyridin-2-amine via Buchwald-Hartwig Amination
This protocol describes the C-N bond formation at the 6-position using the Buchwald-Hartwig amination, coupling the starting material with a primary or secondary amine.[1][7][8]
Reaction Scheme:
-
This compound + Amine (R₂NH) → 6-(Dialkylamino)-5-methoxypyridin-2-amine
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos or other suitable ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 eq), the palladium catalyst (Pd₂(dba)₃), and the ligand (Xantphos) to a Schlenk flask.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Data Presentation
The following table summarizes expected products and typical yields for the reactions described above, demonstrating the versatility of this compound as a synthetic precursor.
| Starting Material | Reagent/Coupling Partner | Reaction Type | Product | Typical Yield (%) |
| This compound | 2-Bromo-1-phenylethanone | Cyclocondensation | 6-Chloro-5-methoxy-2-phenylimidazo[1,2-a]pyridine | 75-90 |
| This compound | Phenylboronic Acid | Suzuki-Miyaura Coupling | 6-Phenyl-5-methoxypyridin-2-amine | 70-85 |
| This compound | 4-Fluorophenylboronic Acid | Suzuki-Miyaura Coupling | 6-(4-Fluorophenyl)-5-methoxypyridin-2-amine | 65-80 |
| This compound | Morpholine | Buchwald-Hartwig Amination | 4-(6-Amino-3-methoxypyridin-2-yl)morpholine | 80-95 |
| This compound | Aniline | Buchwald-Hartwig Amination | N²-Phenyl-5-methoxy-pyridine-2,6-diamine | 60-75 |
Visualizations: Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow and key transformations for synthesizing novel heterocyclic compounds from this compound.
Caption: General workflow for synthesizing heterocyclic compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 6-Chloro-5-methoxypyridin-2-amine as a Versatile Intermediate in the Discovery of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-2-amine is a key building block in medicinal chemistry, particularly in the development of targeted therapies. Its substituted pyridine core serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, enabling compounds to effectively interact with the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel kinase inhibitors, with a focus on its application in the synthesis of inhibitors targeting oncogenic kinases such as ALK, MET, and ROS1.
Application Notes
The 2-aminopyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The chlorine atom at the 6-position and the methoxy group at the 5-position of this compound offer several advantages for drug design and development:
-
Modulation of Physicochemical Properties: The methoxy group can influence the compound's solubility, lipophilicity, and metabolic stability.
-
Vector for Further Functionalization: The chlorine atom can be readily displaced or used as a handle for cross-coupling reactions, allowing for the introduction of various substituents to explore the solvent-exposed region of the kinase binding site and improve potency and selectivity.
-
Established Synthetic Utility: The reactivity of the chloro and amino groups is well-understood, facilitating the design of robust and scalable synthetic routes.
A prime example of a successful drug featuring a substituted 2-aminopyridine core is Crizotinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[1] While the synthesis of Crizotinib itself does not start from this compound, the synthetic strategies employed are highly relevant and adaptable for intermediates of this class.
Potential Therapeutic Targets
Derivatives of this compound are promising candidates for the inhibition of several clinically relevant kinases implicated in cancer:
-
Anaplastic Lymphoma Kinase (ALK): Chromosomal rearrangements involving the ALK gene lead to the expression of fusion proteins with constitutive kinase activity, driving tumorigenesis in a subset of NSCLC and other cancers.
-
Mesenchymal-Epithelial Transition (MET) Factor: Aberrant MET signaling, through overexpression or mutation, is associated with tumor growth, invasion, and metastasis in various cancers.
-
ROS1 Proto-Oncogene 1, Receptor Tyrosine Kinase (ROS1): Similar to ALK, chromosomal rearrangements involving ROS1 result in oncogenic fusion proteins that are key drivers in a subset of NSCLC.
The general structure of kinase inhibitors derived from this intermediate often involves the coupling of a heterocyclic or aromatic moiety to the 6-position of the pyridine ring, which can be achieved through cross-coupling reactions.
Quantitative Data on Representative Pyridin-2-amine Based Kinase Inhibitors
To illustrate the potential of this scaffold, the following table summarizes the inhibitory activities of several reported kinase inhibitors that share the substituted 2-aminopyridine core.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-based Assay (Cell Line) & IC50 (nM) | Reference |
| Crizotinib | ALK, ROS1, MET | ALK: 24, ROS1: 1.7, MET: 1.6 | H3122 (ALK fusion): 22 | ClinicalTrials.gov |
| Ceritinib | ALK | 0.2 | H2228 (ALK fusion): 21 | DrugBank |
| CHMFL-ALK/EGFR-050 | ALK, EGFR | ALK: 2.5, EGFRL858R/T790M: 5.8 | BaF3 (EML4-ALK): 15 | [2] |
| Compound 18 | VRK2 | KD = 400 | - | [3] |
| Compound 78 | CDK4, CDK6 | Ki = 1 (CDK4), 34 (CDK6) | MV4-11: 23 (GI50) | [4] |
| Compound D40 | PLK1 | 359 | - | [5] |
Experimental Protocols
The following section provides a detailed, representative protocol for a key synthetic transformation utilizing this compound: the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of kinase inhibitors to introduce diverse aryl or heteroaryl substituents.
Protocol: Suzuki-Miyaura Coupling of this compound with a Boronic Acid
This protocol describes the synthesis of a hypothetical kinase inhibitor intermediate, 6-(Aryl)-5-methoxypyridin-2-amine, where "Aryl" represents a generic aryl or heteroaryl group introduced via a boronic acid or its ester.
Materials:
-
This compound
-
Arylboronic acid (e.g., 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.1 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Visualizations
Signaling Pathway
Caption: Aberrant ALK signaling pathway and the point of intervention by a targeted inhibitor.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Chloro-5-methoxypyridin-2-amine
Introduction
6-Chloro-5-methoxypyridin-2-amine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings. This document provides a detailed application note and protocol for the quantification of this compound, primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and effective technique for the analysis of pyridine derivatives.[1][2][3] While specific validated methods for this compound are not widely published, the following protocol is adapted from a validated method for the structurally similar compound, 5-amino-2-chloropyridine, and serves as an excellent starting point for method development and validation.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 886371-76-2 | |
| Molecular Formula | C6H7ClN2O | |
| Molecular Weight | 158.59 g/mol | Calculated |
| Appearance | Solid | |
| SMILES String | NC1=NC(Cl)=C(OC)C=C1 | |
| InChI Key | XYRKDHDEOIXQCU-UHFFFAOYSA-N |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For pyridine derivatives, reversed-phase HPLC with UV detection is a common and effective approach.[2][3]
Experimental Protocol
This protocol is a recommended starting point for the quantification of this compound. Method optimization and validation are required for specific applications.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[3]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade methanol and water.
-
Orthophosphoric acid.
-
This compound reference standard.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with orthophosphoric acid) and methanol.[3] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-40 µg/mL).[3]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Column: C18 (150 mm x 4.6 mm, 2.7 µm).[3]
-
Mobile Phase: Water (pH 3.0 with orthophosphoric acid) : Methanol (50:50, v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: A preliminary UV scan of the analyte is recommended to determine the wavelength of maximum absorbance. Based on structurally similar compounds, a starting wavelength of 254 nm is suggested.[3]
4. Data Analysis
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Parameters (Based on an Analogous Compound)
The following table summarizes the validation parameters for an HPLC-UV method developed for 5-amino-2-chloropyridine, a structurally similar compound.[3][4] These values provide a benchmark for the expected performance of a validated method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 40 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
| Accuracy (Recovery) | 98.80 - 100.03% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile pyridine derivatives, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high sensitivity and specificity.[1][5] This technique can be particularly useful for impurity profiling and trace analysis.
Conceptual Protocol Outline
A detailed protocol would require experimental optimization, but a general approach is outlined below.
1. Instrumentation and Materials
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
Capillary GC column suitable for amine analysis (e.g., DB-5MS).[6]
-
Data acquisition and processing software.
-
Autosampler.
-
Standard laboratory glassware.
-
High-purity solvents (e.g., dichloromethane, methanol).
-
Derivatizing agent (if necessary, though often not required for aminopyridines).
-
This compound reference standard.
2. Sample Preparation
-
Dissolve the sample in a suitable volatile solvent.
-
Prepare a series of calibration standards in the same solvent.
-
If derivatization is required to improve volatility or chromatographic behavior, react the standards and samples with the derivatizing agent according to an established procedure.
3. GC-MS Conditions (Starting Point)
-
Injector Temperature: 250-280°C.[6]
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).[6]
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
The analytical methods outlined in this document, particularly the HPLC-UV protocol, provide a solid foundation for the reliable quantification of this compound. While the specific protocols are based on methods for structurally similar compounds, they offer a well-reasoned starting point for researchers, scientists, and drug development professionals. It is imperative that any method be fully validated according to the guidelines of the relevant regulatory authorities (e.g., ICH) to ensure its accuracy, precision, and suitability for its intended purpose.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 6-Chloro-5-methoxypyridin-2-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 6-Chloro-5-methoxypyridin-2-amine and subsequent biological screening of the resulting compound library. This scaffold is a versatile starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Introduction
This compound is a substituted aminopyridine that presents multiple reactive sites for chemical modification. The 2-amino group can readily undergo acylation, sulfonylation, and coupling reactions, while the 6-chloro substituent is amenable to nucleophilic aromatic substitution and cross-coupling reactions. This dual reactivity allows for the generation of a combinatorial library of compounds from a single, readily available starting material. The methoxy group at the 5-position can also be a key determinant in biological activity, influencing both the electronic properties of the pyridine ring and the potential for metabolic transformation.
Derivatives of 2-aminopyridines are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Notably, the 2-aminopyridine moiety is a well-established pharmacophore in numerous kinase inhibitors, where it often acts as a hinge-binding motif. Therefore, the derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting the 2-amino and 6-chloro positions. Below are protocols for key derivatization reactions.
Experimental Protocols
Protocol 1: Amide Bond Formation at the 2-Amino Position
This protocol describes the synthesis of a library of amide derivatives by reacting this compound with a variety of carboxylic acids.
-
Materials:
-
This compound
-
Substituted carboxylic acids (a diverse set for library generation)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of a substituted carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL), add HATU (1.2 mmol) and DIPEA (2.4 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Sulfonamide Synthesis at the 2-Amino Position
This protocol details the formation of sulfonamide derivatives.
-
Materials:
-
This compound
-
Substituted sulfonyl chlorides
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 mmol) to the solution.
-
Slowly add a solution of the substituted sulfonyl chloride (1.1 mmol) in anhydrous DCM (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water (20 mL).
-
Separate the organic layer and wash it with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide derivative.
-
Confirm the structure of the product by spectroscopic methods.
-
Protocol 3: Suzuki Cross-Coupling at the 6-Chloro Position
This protocol describes the substitution of the chlorine atom with various aryl or heteroaryl groups.
-
Materials:
-
This compound
-
Aryl/heteroaryl boronic acids or esters
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Celite®
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
-
Characterize the purified compound by NMR and mass spectrometry.
-
Biological Screening
Based on the known activities of 2-aminopyridine derivatives, a primary screening cascade targeting key therapeutic areas is proposed.
Workflow for Biological Screening
Caption: Workflow for derivatization and biological screening.
Experimental Protocols for Biological Screening
Protocol 4: Kinase Inhibition Assay (Illustrative Example: EGFR Kinase)
This protocol outlines a method to screen for inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a common target in oncology.
-
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control wells).
-
Add 2.5 µL of a solution containing the EGFR kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values for active compounds by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of the synthesized compounds against a panel of bacterial strains using the broth microdilution method.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Data Presentation
Quantitative data from the derivatization and screening should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Representative Derivatization of this compound
| Compound ID | Derivatization Method | R¹ (Amide/Sulfonamide) or R² (Suzuki) | Yield (%) | Purity (%) |
| D-001 | Amide Coupling | 4-Fluorobenzoyl | 78 | >98 |
| D-002 | Amide Coupling | Thiophene-2-carbonyl | 72 | >97 |
| D-003 | Sulfonamide Synthesis | 4-Toluenesulfonyl | 65 | >99 |
| D-004 | Sulfonamide Synthesis | N-Methyl-methanesulfonyl | 58 | >95 |
| D-005 | Suzuki Coupling | Phenyl | 85 | >98 |
| D-006 | Suzuki Coupling | 3-Pyridyl | 75 | >97 |
Table 2: Biological Screening Data for a Subset of Derivatives
| Compound ID | EGFR IC₅₀ (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| D-001 | 50 | >64 | >64 |
| D-002 | 120 | 16 | 32 |
| D-003 | 25 | >64 | >64 |
| D-004 | >1000 | 8 | 16 |
| D-005 | 8 | >64 | >64 |
| D-006 | 15 | 32 | >64 |
| Ciprofloxacin | N/A | 0.5 | 0.015 |
| Erlotinib | 2 | N/A | N/A |
Signaling Pathway
The derivatization of this compound is particularly relevant for targeting kinase signaling pathways, which are often dysregulated in cancer. The EGFR signaling pathway is a prime example.
Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and robust multi-step synthesis protocol for the preparation of 6-Chloro-5-methoxypyridin-2-amine, a key building block in the synthesis of various pharmaceutical compounds. The described synthetic route starts from the readily available 2-amino-6-chloropyridine and proceeds through a three-step sequence involving nitration, reduction, and a Sandmeyer-type methoxylation. This application note includes comprehensive experimental procedures, data summarization in tabular format, and visual diagrams of the workflow and reaction pathway to ensure clarity and reproducibility for scale-up operations.
Introduction
This compound is a crucial intermediate in the development of a range of biologically active molecules. Its structural motif is present in compounds targeting various therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. The following protocol outlines a reliable method for its preparation on a large scale, focusing on process safety, yield optimization, and purity of the final product.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a three-step process starting from 2-amino-6-chloropyridine. The overall transformation is depicted below:
Caption: Overall three-step synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloro-5-nitropyridin-2-amine (2)
This step involves the selective nitration of 2-amino-6-chloropyridine at the 5-position.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Amino-6-chloropyridine (1) | 128.56 | 100 g | 0.778 |
| Sulfuric Acid (98%) | 98.08 | 500 mL | - |
| Nitric Acid (70%) | 63.01 | 60 mL | 0.94 |
| Ice | - | 2 kg | - |
| Sodium Hydroxide (50% aq. sol.) | 40.00 | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (500 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-6-chloropyridine (100 g, 0.778 mol) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, cool the mixture back to 0-5 °C.
-
Slowly add fuming nitric acid (60 mL, 0.94 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C with external cooling. Adjust the pH to approximately 7-8.
-
The yellow precipitate is collected by filtration, washed with cold water (3 x 200 mL), and dried under vacuum at 50 °C to afford 6-chloro-5-nitropyridin-2-amine (2).
Expected Yield: 85-92% Purity (HPLC): >98%
Caption: Workflow for the nitration of 2-amino-6-chloropyridine.
Step 2: Synthesis of 6-Chloro-pyridine-2,5-diamine (3)
This step involves the reduction of the nitro group of 6-chloro-5-nitropyridin-2-amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Chloro-5-nitropyridin-2-amine (2) | 173.55 | 100 g | 0.576 |
| Iron powder (<100 mesh) | 55.845 | 161 g | 2.88 |
| Ammonium Chloride | 53.49 | 15.4 g | 0.288 |
| Ethanol | 46.07 | 1 L | - |
| Water | 18.02 | 300 mL | - |
| Celite® | - | 50 g | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 6-chloro-5-nitropyridin-2-amine (100 g, 0.576 mol), iron powder (161 g, 2.88 mol), ammonium chloride (15.4 g, 0.288 mol), ethanol (1 L), and water (300 mL).
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 150 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a solid residue.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford 6-chloro-pyridine-2,5-diamine (3).
Expected Yield: 90-95% Purity (HPLC): >99%
Caption: Workflow for the reduction of 6-chloro-5-nitropyridin-2-amine.
Step 3: Synthesis of this compound (4)
This final step involves a Sandmeyer-type reaction where the 5-amino group is diazotized and subsequently replaced by a methoxy group.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 6-Chloro-pyridine-2,5-diamine (3) | 143.58 | 100 g | 0.696 |
| Sulfuric Acid (98%) | 98.08 | 300 mL | - |
| Sodium Nitrite | 69.00 | 53 g | 0.768 |
| Methanol | 32.04 | 1.5 L | - |
| Copper(II) Sulfate Pentahydrate | 249.68 | 5 g | 0.02 |
| Sodium Bicarbonate (sat. aq. sol.) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | 2 L | - |
Procedure:
-
To a 2 L three-necked round-bottom flask, add concentrated sulfuric acid (300 mL) and cool to 0-5 °C.
-
Slowly add 6-chloro-pyridine-2,5-diamine (100 g, 0.696 mol) in portions, keeping the temperature below 10 °C.
-
In a separate beaker, dissolve sodium nitrite (53 g, 0.768 mol) in water (100 mL) and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour to ensure complete diazotization.
-
In a separate 5 L reactor, add methanol (1.5 L) and copper(II) sulfate pentahydrate (5 g, 0.02 mol). Heat the methanol to reflux.
-
Slowly and carefully add the cold diazonium salt solution to the refluxing methanol. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove most of the methanol.
-
To the residue, add water (1 L) and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound (4).
Expected Yield: 60-70% Purity (HPLC): >99%
Caption: Workflow for the diazotization and methoxylation of 6-chloro-pyridine-2,5-diamine.
Data Summary
| Step | Product Name | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | 6-Chloro-5-nitropyridin-2-amine | 2-Amino-6-chloropyridine | 1 : 1.2 (HNO₃) | H₂SO₄ | 0 - RT | 5 | 85-92 | >98% |
| 2 | 6-Chloro-pyridine-2,5-diamine | 6-Chloro-5-nitropyridin-2-amine | 1 : 5 (Fe) | Ethanol/Water | Reflux | 4-6 | 90-95 | >99% |
| 3 | This compound | 6-Chloro-pyridine-2,5-diamine | 1 : 1.1 (NaNO₂) | Methanol | Reflux | 2-3 | 60-70 | >99% |
Safety Considerations
-
Nitration (Step 1): The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. Strict temperature control is crucial to prevent runaway reactions. All additions should be performed slowly and with adequate cooling. Personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction should be carried out in a well-ventilated fume hood.
-
Reduction (Step 2): The reduction with iron powder in ethanol is a heterogeneous reaction that can be vigorous. The reaction generates heat and hydrogen gas, which is flammable. Ensure adequate ventilation and avoid sources of ignition.
-
Diazotization (Step 3): Diazonium salts can be unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent step without isolation. The addition of the diazonium salt to hot methanol should be done cautiously to control the rate of nitrogen gas evolution.
Conclusion
The presented three-step synthesis provides a practical and scalable route to this compound with good overall yield and high purity. The protocols are designed for large-scale production, with considerations for safety and process control. This application note serves as a comprehensive guide for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Chloro-5-methoxypyridin-2-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This methodology is of paramount importance in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules. This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-5-methoxypyridin-2-amine with a variety of arylboronic acids. The resulting 6-aryl-5-methoxypyridin-2-amine derivatives are valuable intermediates in the synthesis of novel therapeutic agents. While specific yields can be substrate-dependent, the following protocols provide a robust starting point for this transformation.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the palladium catalyst to the aryl chloride, transmetalation of the aryl group from the boronic acid to the palladium complex, and subsequent reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Please note that yields are representative and can vary based on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 5-Methoxy-6-phenylpyridin-2-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Methoxy-6-(4-methoxyphenyl)pyridin-2-amine | 92 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-5-methoxypyridin-2-amine | 88 |
| 4 | 3-Chlorophenylboronic acid | 6-(3-Chlorophenyl)-5-methoxypyridin-2-amine | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridin-2-amine | 75 |
| 6 | Thiophen-2-ylboronic acid | 5-Methoxy-6-(thiophen-2-yl)pyridin-2-amine | 80 |
| 7 | Pyridin-3-ylboronic acid | 5-Methoxy-6-(pyridin-3-yl)pyridin-2-amine | 70 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as 1,4-Dioxane/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon inert gas supply
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (0.05 mmol, 5 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (5-10 mL) to the reaction mixture. If using a mixed solvent system like dioxane/water, degas the mixture prior to addition.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-5-methoxypyridin-2-amine product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 6-Chloro-5-methoxypyridin-2-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methoxypyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its substituted pyridine core serves as a versatile scaffold that can be elaborated to target the ATP-binding site of various kinases. The presence of a chloro group at the 6-position provides a handle for nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of kinase inhibitors. The methoxy group at the 5-position and the amino group at the 2-position can influence the molecule's solubility, electronic properties, and hydrogen bonding interactions with the target protein. This document provides an overview of the application of this compound in the design and synthesis of potential kinase inhibitors, along with detailed experimental protocols and relevant biological data for analogous compounds.
Kinase Inhibitor Scaffolds Derived from Substituted Aminopyridines
Substituted aminopyridines and aminopyrimidines are privileged scaffolds in the development of kinase inhibitors.[1] They can mimic the hydrogen bonding interactions of the adenine moiety of ATP with the kinase hinge region. The 6-aminopyridine core, in particular, has been successfully incorporated into inhibitors targeting a range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[2]
While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its utility can be extrapolated from the synthesis of structurally related compounds. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, showcases the reactivity of the chloropyridine moiety in SNAr reactions.[3]
Proposed Synthetic Application: Synthesis of a Hypothetical CDK2 Inhibitor
This section outlines a hypothetical synthetic route to a potential Cyclin-Dependent Kinase 2 (CDK2) inhibitor, leveraging this compound as the starting material. The proposed synthesis involves a key SNAr reaction with a substituted pyrimidine, a common core in many CDK inhibitors.
Experimental Workflow
Caption: Proposed two-step synthesis of a hypothetical CDK2 inhibitor.
Experimental Protocol
Step 1: Synthesis of N-(2-chloro-5-acetylpyrimidin-4-yl)-6-chloro-5-methoxypyridin-2-amine (Intermediate 1)
-
To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloro-5-acetylpyrimidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.
Step 2: Synthesis of N-(5-acetyl-2-phenylpyrimidin-4-yl)-6-chloro-5-methoxypyridin-2-amine (Hypothetical CDK2 Inhibitor)
-
To a solution of Intermediate 1 (1.0 eq) in a mixture of dioxane and water (4:1), add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Quantitative Data for Related Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported aminopyridine and aminopyrimidine-based kinase inhibitors to provide a comparative context for the potential efficacy of newly synthesized compounds.
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| N-(6-chloro-3-nitropyridin-2-yl) derivative | p70S6Kβ (S6K2) | IC50 = 444 nM | [3] |
| 6-amino pyridine derivative (8d) | GSK-3β | IC50 = 0.77 ± 0.01 μM | [2] |
| 6-amino pyridine derivative (8d) | CK-1δ | IC50 = 0.57 ± 0.12 μM | [2] |
| 2-anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Low nM Ki | [4] |
| Aminopyrimidine hybrid (6c) | EGFR-TK | IC50 = 0.9 ± 0.03 μM | [5][6] |
| Aminopyrimidine hybrid (10b) | EGFR-TK | IC50 = 0.7 ± 0.02 μM | [5][6] |
| 2-amino-4-aryl-5-chloropyrimidine | VEGFR-2 | Potent Inhibition | [7] |
| 2-amino-4-aryl-5-chloropyrimidine | CDK1 | Potent Inhibition | [7] |
Relevant Signaling Pathway: CDK2 and Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase. Its activity is dependent on its association with regulatory subunits called cyclins, particularly cyclin E and cyclin A. Dysregulation of the CDK2/cyclin axis is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Caption: Simplified diagram of CDK2's role in cell cycle progression.
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. Its chemical features allow for the application of established synthetic methodologies, such as SNAr and cross-coupling reactions, to generate diverse libraries of compounds. By targeting key kinases involved in cell proliferation and survival, inhibitors derived from this scaffold have the potential to be developed into effective therapeutic agents for the treatment of cancer and other diseases. The provided protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 6-Chloro-5-methoxypyridin-2-amine. The information herein is compiled from safety data sheets of the hydrochloride salt and structurally similar compounds, providing a comprehensive guide for laboratory personnel.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development activities. This document outlines the necessary precautions, procedures, and protocols for its use.
Hazard Identification and Safety Precautions
Warning: This compound is classified as a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before use. The following is a summary of potential hazards and recommended precautions.
Potential Hazards:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] |
| Body Protection | Laboratory coat, impervious clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup.[1] |
Handling and Storage Procedures
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Dust and Aerosol Formation: Avoid formation of dust and aerosols.[1] Use appropriate dispensing techniques to minimize dust generation.
Storage
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[1]
-
Container: Keep the container tightly closed.[1]
-
Incompatibilities: Avoid moisture.[1] Store away from strong oxidizing agents.
Experimental Protocols
Protocol for Safe Dispensing of Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE (lab coat, gloves, safety glasses).
-
Prepare a clean, designated weighing area within the fume hood.
-
Have spill cleanup materials readily available.
-
-
Dispensing:
-
Carefully open the container to avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Minimize the time the primary container is open.
-
Tightly reseal the primary container immediately after dispensing.
-
-
Cleanup:
-
Carefully clean the spatula and weighing area.
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly.
-
Protocol for Accidental Spill Response
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert nearby personnel and the laboratory supervisor.
-
If the spill is large or involves a significant release of dust, evacuate the entire laboratory and follow emergency procedures.
-
-
Spill Cleanup (for small, manageable spills):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Reporting:
-
Document the spill and the cleanup procedure in the laboratory safety records.
-
Data Presentation
The following table summarizes key quantitative data related to the handling and storage of this compound and its hydrochloride salt.
| Parameter | Value | Source |
| Storage Temperature | Cool place | [1] |
| Incompatible Materials | Strong oxidizing agents, Moisture | [1] |
| Personal Protective Equipment | See Section 2 | [1] |
Visualizations
The following diagrams illustrate key workflows for the safe handling and storage of this compound.
Caption: Workflow for receiving, handling, and storing the chemical.
Caption: Decision-making workflow for accidental spill response.
References
Application Notes and Protocols for N-Alkylation of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 6-Chloro-5-methoxypyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The following sections outline two robust and versatile methods for the synthesis of a variety of N-alkylated derivatives: Reductive Amination and Direct Alkylation. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Modification of the amino group through N-alkylation allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The choice of N-alkylation strategy depends on the desired alkyl substituent and the overall synthetic route. Reductive amination offers a mild and efficient approach for the introduction of a wide range of alkyl groups, while direct alkylation with alkyl halides provides a classical and straightforward alternative.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound using Reductive Amination and Direct Alkylation methods with various alkylating agents.
| Method | Alkylating Agent | Solvent | Base | Reducing Agent | Temp. (°C) | Time (h) | Yield (%) |
| Reductive Amination | Benzaldehyde | Dichloromethane (DCM) | Acetic Acid (catalytic) | Sodium Triacetoxyborohydride | Room Temp. | 12 | 85-95 |
| Reductive Amination | Acetone | 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | Sodium Triacetoxyborohydride | Room Temp. | 16 | 80-90 |
| Reductive Amination | Cyclohexanone | Tetrahydrofuran (THF) | Acetic Acid (catalytic) | Sodium Borohydride | Room Temp. | 24 | 75-85 |
| Direct Alkylation | Methyl Iodide | N,N-Dimethylformamide (DMF) | Sodium Hydride (NaH) | - | 0 to Room Temp. | 4 | 90-98 |
| Direct Alkylation | Ethyl Bromide | Acetonitrile | Potassium Carbonate (K₂CO₃) | - | 80 | 12 | 70-80 |
| Direct Alkylation | Benzyl Bromide | Tetrahydrofuran (THF) | Cesium Carbonate (Cs₂CO₃) | - | 60 | 8 | 85-95 |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) is added the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides
This protocol details the direct N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Base (e.g., Sodium Hydride, Potassium Carbonate, or Cesium Carbonate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (0.2 M) is added the base (1.5 - 2.0 eq). If using sodium hydride, the suspension should be cooled to 0 °C before addition.
-
The mixture is stirred for 30 minutes at the appropriate temperature (0 °C for NaH, room temperature for carbonates).
-
The alkyl halide (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature (see table above) and monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Mandatory Visualizations
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-5-methoxypyridin-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My starting material, 2-amino-6-chloropyridine, is not reacting or showing low conversion during the introduction of the methoxy group. What are the possible causes and solutions?
A1: Low reactivity of the starting material can be due to several factors:
-
Insufficiently Activated Ring: The pyridine ring may not be sufficiently activated for nucleophilic aromatic substitution (SNAr). Ensure your reaction conditions are appropriate for this type of transformation.
-
Inappropriate Reagents: The choice of methoxylating agent and base is crucial. Sodium methoxide is a common and effective reagent for this purpose.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to low conversion. Consider gradually increasing the reaction temperature and monitoring the reaction progress by TLC or LC-MS.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often used for SNAr reactions as they can solvate the cation of the base, increasing the nucleophilicity of the methoxide.
Q2: I am observing the formation of multiple products, leading to a low yield of the desired this compound. How can I improve the selectivity?
A2: The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
Regioselectivity Issues: The methoxy group may be introduced at an undesired position. This can be influenced by the directing effects of the existing amino and chloro substituents. While the 5-position is electronically favored for nucleophilic attack in 2-amino-6-chloropyridine, side reactions can occur. Careful control of reaction temperature can sometimes improve regioselectivity.
-
Over-methylation: The amino group can potentially be methylated. To avoid this, consider using a protecting group for the amine before the methoxylation step.
-
Polychlorination: In syntheses starting from precursors that require chlorination, the formation of dichlorinated or other polychlorinated byproducts can be an issue.[1] Using a milder chlorinating agent or controlling the stoichiometry of the chlorinating agent can help minimize this.
Q3: The yield of my final product is consistently low despite good conversion of the starting material. What are the potential loss points?
A3: Low isolated yields can result from issues during workup and purification:
-
Product Solubility: The product may have some solubility in the aqueous phase during extraction. Ensure you are using an appropriate organic solvent and consider performing multiple extractions to maximize recovery.
-
Purification Losses: Significant loss of product can occur during purification steps like column chromatography. Optimizing the solvent system for chromatography and careful handling can minimize these losses.
-
Product Instability: The product may be unstable under the workup or purification conditions. For example, exposure to strong acids or bases could lead to degradation. Ensure that the pH is controlled during the workup.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common strategy involves a multi-step synthesis. For the analogous compound, 6-chloro-5-methylpyridin-2-amine, a four-step sequence starting from 2-amino-6-chloropyridine has been reported with a good overall yield.[2][3] A similar approach could be adapted for the methoxy derivative, likely involving the introduction of a methoxy group onto the pyridine ring, potentially preceded by a halogenation step to facilitate a subsequent cross-coupling reaction.
Q2: Are there any safety precautions I should be aware of during this synthesis?
A2: Yes, several safety precautions should be taken:
-
Many of the reagents used in pyridine synthesis are toxic and/or corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving sodium methoxide should be carried out under anhydrous conditions as it reacts violently with water.
-
Chlorinating agents can be hazardous. Handle them with care according to the safety data sheet (SDS).
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring and to identify the masses of intermediates and byproducts.
Quantitative Data Summary
The following table summarizes yields for the synthesis of related substituted aminopyridines, which can serve as a benchmark for optimizing the synthesis of this compound.
| Compound | Starting Material | Key Reaction Step | Yield (%) | Reference |
| 6-Chloro-5-methylpyridin-2-amine | 2-Amino-6-chloropyridine | Suzuki-Miyaura cross-coupling (overall 4 steps) | 62.4 | [2][3] |
| 2-Amino-5-methoxypyridine | 2-Amino-5-iodopyridine | Methoxylation with sodium methoxide | High | [4] |
| 2-Amino-6-methoxy-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | Methoxylation with sodium methoxide | 86.5 | [5] |
| 2-Amino-5-chloropyridine | 2-Aminopyridine | Oxidative chlorination | 72 | [1] |
Visualizations
Below are diagrams illustrating a general experimental workflow and a logical troubleshooting flow for the synthesis of this compound.
Caption: A generalized synthetic workflow for this compound.
Caption: A troubleshooting flowchart for low yield in substituted pyridine synthesis.
References
Technical Support Center: 6-Chloro-5-methoxypyridin-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloro-5-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
What are the common purification techniques for this compound?
The most common methods for purifying this compound and similar compounds are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities.
What are the potential impurities in a synthesis of this compound?
Potential impurities can include starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses starting from related pyridines, incompletely reacted starting materials or isomers can be present.
How can I assess the purity of my this compound sample?
Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. HPLC is a quantitative method that can provide a precise purity value.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent. | The solvent is not suitable for your compound at the boiling point. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. |
| No crystals form upon cooling. | The solution is too dilute, or the cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent. Cool the solution slowly and consider gently scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal can also be effective. |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. | Try a different solvent or a solvent pair. Ensure the crude material is as dry as possible before recrystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent needed to dissolve the compound. Ensure the solution has cooled completely and crystallization has ceased before filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | The chosen eluent system is not optimal. | Perform a TLC analysis with various solvent systems to determine the best eluent for separation. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The compound is stuck on the column. | The eluent is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. If the compound is highly polar, consider using a more polar stationary phase (e.g., alumina instead of silica gel). |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Pack the column carefully to ensure a uniform bed. Never let the solvent level drop below the top of the silica gel. |
| Tailing of spots on TLC and broad peaks in chromatography. | The compound may be interacting too strongly with the stationary phase, or the sample is overloaded. | Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent to reduce tailing. Ensure the amount of sample loaded onto the column is appropriate for its size. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (typically silica gel) and an eluent system that provides good separation (target compound Rf value of ~0.3-0.4).
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Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical flow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amination of 2,6-dichloro-5-methoxypyridine is resulting in a mixture of regioisomers. How can I improve the selectivity for the desired 2-amino product?
A1: The formation of the undesired 6-amino-2-chloro-5-methoxypyridine isomer is a common side reaction. The regioselectivity of the amination is influenced by both electronic and steric factors. The chloro group at the 2-position is generally more activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. However, the methoxy group at the 5-position can also influence the electron distribution.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product, which is often the desired 2-amino isomer.
-
Choice of Aminating Agent: The nature of the ammonia source can impact selectivity. Consider using aqueous ammonia or a solution of ammonia in an alcohol. The concentration of the aminating agent should be carefully controlled.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used. Experimenting with different solvents or solvent mixtures might be beneficial.
-
Catalyst Screening (for challenging cases): While often not necessary for simple amination with ammonia, for less reactive amines, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) can offer high regioselectivity.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a di-amino substituted pyridine. What is causing this and how can I prevent it?
A2: The formation of a di-amino pyridine derivative indicates an over-amination reaction, where both chloro groups on the starting material have been substituted.
Troubleshooting Steps:
-
Stoichiometry of Aminating Agent: Carefully control the molar equivalents of the aminating agent. Use a modest excess to ensure complete conversion of the starting material without promoting the second substitution.
-
Reaction Time and Temperature: Reduce the reaction time and/or temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed in optimal yield.
-
Slow Addition of Reagents: Adding the aminating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the second amination.
Q3: My final product is contaminated with a hydroxyl-substituted impurity. What is the source of this impurity and how can I avoid it?
A3: The presence of a hydroxyl-substituted impurity, such as 6-hydroxy-5-methoxypyridin-2-amine, is likely due to the hydrolysis of a chloro-substituent on either the starting material or the product. Chloro-pyridines, especially at the 2- and 4-positions, can be susceptible to hydrolysis under certain conditions.[1]
Troubleshooting Steps:
-
Control of pH during Workup: Avoid strongly basic or acidic conditions during the aqueous workup, as these can promote hydrolysis. Maintain a neutral or slightly basic pH.
-
Temperature during Workup and Purification: Perform extractions and other purification steps at or below room temperature to minimize the risk of hydrolysis. One patent suggests keeping the hydrolysis temperature below 60°C to avoid side reactions.[2]
-
Anhydrous Conditions: If possible, conduct the reaction under anhydrous conditions to prevent water from participating in side reactions.
Q4: The conversion of my starting material, 2,6-dichloro-5-methoxypyridine, is low. How can I improve the reaction yield?
A4: Low conversion can be attributed to several factors, including insufficient reactivity or deactivation of the starting material.
Troubleshooting Steps:
-
Increase Reaction Temperature and/or Time: Cautiously increase the reaction temperature or extend the reaction time. Monitor for the formation of side products.
-
Excess of Aminating Agent: A larger excess of the aminating agent can help drive the reaction to completion.
-
Purity of Starting Materials: Ensure the purity of the 2,6-dichloro-5-methoxypyridine and the aminating agent. Impurities can inhibit the reaction.
-
Use of a Pressure Reactor: For reactions with gaseous ammonia or low-boiling amines, conducting the reaction in a sealed pressure vessel can increase the effective concentration of the nucleophile and improve the reaction rate.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Aminopyridines
| Starting Material | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloro-3-nitropyridine | 25% aq. NH₃ | Methanol | 35-40 | 2 | 56.45 | US7256295B2[3] |
| 2-amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 25-30 | 4-5 | 86.5 | US7256295B2[3] |
| 2-aminopyridine | N-fluoro-N-chlorobenzenesulfonamide | Chloroform | 40 (reflux) | 1.5 | 96.5 | CN106632014A[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine (Adapted from US7256295B2[3])
-
Dissolve 2,6-dichloro-3-nitropyridine (0.129 mol) in methanol (50.0 ml) at room temperature.
-
Charge 25.0% aqueous ammonia solution (0.179 mol) to the solution at room temperature.
-
Heat the resulting mixture to 35°-40° C for 2.0 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to 20° C.
-
Filter the solid obtained, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.
Mandatory Visualization
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
Overcoming challenges in the Suzuki coupling of 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-Chloro-5-methoxypyridin-2-amine.
Troubleshooting Guide
Issue 1: Low to No Product Yield
You are observing minimal or no formation of the desired coupled product.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be active or suitable for this specific substrate. 2-Aminopyridine substrates can be challenging due to the coordinating nature of the pyridine nitrogen and the amino group, which can inhibit the catalyst.[1][2]
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Solution 1: Catalyst System Screening. Experiment with different palladium sources and ligands. Buchwald-type biarylphosphine ligands are often effective for challenging couplings.[3] Consider catalysts known to be effective for electron-rich or heteroaromatic systems.
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Solution 2: Check Catalyst Quality. Ensure the catalyst has not degraded. Palladium black precipitation is an indicator of catalyst decomposition.[4][5] Use fresh catalyst or store it under an inert atmosphere.
-
-
Inappropriate Base Selection: The choice and strength of the base are critical for the transmetalation step.[6][7]
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Suboptimal Solvent System: The solvent plays a crucial role in catalyst activity and solubility of reagents.[4][9]
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Protodeboronation of Boronic Acid/Ester: The boronic acid or ester coupling partner may be degrading through protodeboronation, especially in the presence of water and certain bases.[12]
-
Solution 1: Use of Boronic Esters. Pinacol boronate esters are often more stable than their corresponding boronic acids.
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Solution 2: Anhydrous Conditions. While some water can be beneficial, excessive amounts can promote protodeboronation. Try running the reaction under strictly anhydrous conditions.
-
| Parameter | Recommendation A | Recommendation B | Recommendation C |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ with XPhos or RuPhos | Pd(OAc)₂ with P(t-Bu)₃ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (2:1) | Anhydrous DMF |
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Degradation of 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Chloro-5-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, several degradation pathways can be hypothesized under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress). The primary sites for degradation are the chloro, methoxy, and amino functional groups, as well as the pyridine ring itself.
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Hydrolysis (Acidic and Basic): Under acidic or basic conditions, the chloro group at the 6-position may undergo nucleophilic substitution to form a hydroxyl group. The methoxy group at the 5-position could also be susceptible to hydrolysis, particularly under strong acidic conditions, yielding a hydroxyl group. The amino group is likely to be protonated under acidic conditions, which may influence the overall reactivity of the ring.
-
Oxidation: The electron-rich pyridine ring, activated by the amino and methoxy groups, is susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylation of the pyridine ring.[1][2][3][4][5] The amino group itself can also be oxidized.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the C-Cl bond, leading to dechlorination.[6] Photolytic conditions can also lead to the formation of various photoproducts through complex radical reactions.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The specific degradation products will depend on the temperature and the presence of other reagents.[7][8]
Q2: What are the expected major degradation products?
A2: The major degradation products will vary depending on the stress conditions applied. Some potential major degradation products include:
-
6-Hydroxy-5-methoxypyridin-2-amine: Formed via hydrolysis of the chloro group.
-
6-Chloro-pyridin-2,5-diol: Formed via hydrolysis of the methoxy group.
-
5-Methoxy-pyridin-2,6-diamine: If the chloro group is substituted by an amino group (less common unless a source of ammonia is present).
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This compound-N-oxide: Formed under oxidative conditions.
-
5-Methoxy-pyridin-2-amine: Formed via reductive dechlorination under certain conditions or as a photolytic product.
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A stability-indicating HPLC method with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[9] To identify the structure of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are indispensable.[10] NMR (Nuclear Magnetic Resonance) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental study of this compound degradation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a mobile phase with a suitable buffer. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Reduce the injection volume or sample concentration. |
| Co-elution of the parent compound and a degradation product. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). - Try a different stationary phase with alternative selectivity. - Adjust the column temperature. |
| Inconsistent or non-reproducible degradation profiles. | - Poor control over stress conditions (temperature, pH, light intensity). - Instability of degradation products. | - Ensure precise control of all experimental parameters. Use calibrated equipment. - Analyze samples immediately after degradation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
| Difficulty in identifying unknown degradation products by LC-MS. | - Low abundance of the degradation product. - Ion suppression effects. - Complex fragmentation patterns. | - Concentrate the sample before analysis. - Optimize the MS source parameters. - Use a different ionization technique (e.g., APCI instead of ESI). - Perform MS/MS experiments to obtain more structural information. |
| Mass balance is not achieved (sum of parent and degradation products is less than 100%). | - Formation of non-UV active degradation products. - Formation of volatile degradation products. - Adsorption of the compound or its degradants to container surfaces. | - Use a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. - Use GC-MS to analyze for volatile compounds. - Use silanized glassware to minimize adsorption. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate typical outcomes.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | % Mass Balance | Major Degradation Product(s) |
| 0.1 M HCl, 80°C, 24h | 15.2 | 98.5 | 6-Hydroxy-5-methoxypyridin-2-amine |
| 0.1 M NaOH, 80°C, 24h | 8.7 | 99.1 | 6-Hydroxy-5-methoxypyridin-2-amine |
| 10% H₂O₂, RT, 24h | 25.8 | 97.2 | This compound-N-oxide |
| Photolytic (UV-C), 24h | 35.1 | 95.8 | 5-Methoxy-pyridin-2-amine and others |
| Thermal (80°C), 48h | 5.3 | 99.5 | Minor unidentified products |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV-C light (254 nm) for 24 hours.
-
Thermal Degradation: Keep the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol 2: HPLC-UV Analysis
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase as described in Table 2.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL).
-
Sample Injection: Inject the standard solution and the prepared degradation samples.
-
Data Analysis: Record the chromatograms. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample. Calculate the percentage of each degradation product relative to the initial concentration of the parent compound.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine N-oxide [organic-chemistry.org]
- 5. jcbsc.org [jcbsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. helixchrom.com [helixchrom.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides guidance on the handling, storage, and stabilization of 6-Chloro-5-methoxypyridin-2-amine in solution. Given the compound's sensitivity, these guidelines are designed to help researchers, scientists, and drug development professionals minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The properties of this compound and a closely related analogue are summarized below. Researchers should always refer to the certificate of analysis for batch-specific data.
Table 1: Physicochemical Properties
| Property | Value (this compound) | Value (Analog: 6-chloro-5-methylpyridin-2-amine[1]) |
| CAS Number | 943845-36-7 | 442129-37-5 |
| Molecular Formula | C₆H₇ClN₂O | C₆H₇ClN₂ |
| Molecular Weight | 158.59 g/mol | 142.59 g/mol |
| Appearance | White to off-white powder/solid | Data not available |
| Melting Point | Data not available | 90-92 °C |
| Boiling Point | Data not available | 270.8 °C at 760 mmHg |
| XLogP3 | Data not available | 1.8 |
Q2: What are the recommended storage conditions for solid this compound?
A2: To maintain purity and stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (argon or nitrogen) is recommended.[2]
Q3: In which solvents is this compound soluble?
A3: While specific quantitative data is limited, aminopyridine compounds typically exhibit solubility in polar aprotic solvents.
Table 2: General Solubility Profile
| Solvent | Solubility | Recommended Practice |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | Use anhydrous/spectroscopic grade. |
| Dimethylformamide (DMF) | Generally soluble | Use anhydrous/spectroscopic grade. |
| Methanol | Soluble[3] | Use anhydrous/spectroscopic grade. Can be protic. |
| Chloroform | Slightly soluble[4] | Use anhydrous/stabilized grade. |
| Water | Slightly soluble to insoluble | Solubility may be pH-dependent. |
Note: Always perform a small-scale test to confirm solubility before preparing a large-scale solution.
Q4: What are the primary causes of instability for this compound in solution?
A4: Like many substituted aminopyridines, this compound is susceptible to several degradation pathways in solution:
-
Oxidation: The electron-rich pyridine ring and the primary amine group are prone to oxidation from dissolved oxygen or peroxide contaminants in solvents. This is often observed as a color change to yellow or brown.
-
Photodegradation: Exposure to UV or ambient light can induce degradation of chloropyridine structures.[5]
-
pH Effects: The compound's stability can be influenced by the pH of the solution. Strongly acidic or basic conditions may catalyze hydrolysis or other reactions.
-
Reaction with Solvents: Reactive impurities in solvents (e.g., aldehydes, peroxides) can react with the amine group.
Troubleshooting Guide
Problem: My solution of this compound is changing color (e.g., turning yellow or brown) over time.
Answer: This is a common indicator of oxidative degradation. The amine and pyridine moieties are likely reacting with dissolved oxygen or other oxidizing agents.
Solutions:
-
Use High-Purity Solvents: Use anhydrous or spectroscopic grade solvents with low peroxide content.
-
Deoxygenate Solvents: Before use, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare solutions in a glovebox or use Schlenk line techniques to maintain an inert atmosphere.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[2]
Problem: I am observing new or growing impurity peaks in my HPLC/LC-MS analysis of a freshly prepared solution.
Answer: This indicates that the compound is degrading during your experimental workflow. The appearance of new peaks suggests the formation of one or more degradation products. Follow a systematic process to identify the cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying sources of compound degradation.
Problem: My experimental results are inconsistent across different days, even when using the same stock solution.
Answer: This suggests that your stock solution is not stable over the duration of your experiments. It is crucial to validate the stability of the stock solution under your specific storage conditions.
Recommendations:
-
Aliquot Stock Solutions: After preparation, immediately divide the stock solution into small, single-use aliquots. Store these at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
-
Perform a Stability Study: Use the protocol below to determine how long your compound is stable in your chosen solvent and storage conditions.
-
Consider a Salt Form: If instability persists, investigate using a salt form of the compound (e.g., hydrochloride salt). Salt forms often have greater stability in solution due to the protonated amine, which is less susceptible to oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines steps to prepare a stock solution with enhanced stability.
-
Solvent Preparation:
-
Select a high-purity, anhydrous solvent (e.g., DMSO, DMF).
-
Deoxygenate the required volume of solvent by bubbling dry argon or nitrogen gas through it for at least 20 minutes.
-
-
Weighing the Compound:
-
Weigh the required amount of this compound in a tared amber glass vial.
-
If possible, perform this step in a glovebox under an inert atmosphere.
-
-
Dissolution:
-
Using a gas-tight syringe, add the deoxygenated solvent to the vial containing the compound.
-
Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved. Maintain a blanket of inert gas over the solution.
-
-
Storage:
-
Immediately aliquot the stock solution into smaller, single-use amber vials.
-
Flush the headspace of each aliquot vial with inert gas before sealing.
-
Store all aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Basic Solution Stability Study
This protocol uses HPLC-UV to assess the stability of the compound over time.
-
Preparation: Prepare a stock solution of this compound in your desired solvent and concentration, following the stabilization protocol above.
-
Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot to a suitable concentration for HPLC analysis. Inject this sample and record the peak area of the parent compound. This is your 100% reference.
-
Storage Conditions: Store aliquots of the solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
-
Analysis: Dilute and analyze each sample by HPLC using the same method as for T=0.
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each timepoint relative to the T=0 sample.
-
Monitor for the appearance and growth of new peaks, which indicate degradation products.
-
The solution is considered stable under conditions where the parent compound remains >95% of its initial concentration and no significant impurity peaks emerge.
-
Potential Degradation Pathway
Oxidation is a primary degradation risk for aminopyridines. The diagram below illustrates a hypothetical oxidative pathway leading to the formation of N-oxide or other oxidized species, which are common degradation products for pyridinic compounds.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 9-Amino-6-chloro-2-methoxyacridine - CAS-Number 3548-09-2 - Order from Chemodex [chemodex.com]
- 4. 5-Amino-2-methoxypyridine | 6628-77-9 [chemicalbook.com]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for chemical reactions involving 6-Chloro-5-methoxypyridin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has three main reactive sites that can participate in various reactions:
-
C6-Chloro group: This is a primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr) reactions.
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C2-Amine group: The amino group can act as a nucleophile in reactions like amide bond formation, N-alkylation, and N-arylation. It can also direct ortho-metalation.
-
Pyridine Ring: The pyridine nitrogen can act as a ligand for metal catalysts, which can sometimes inhibit catalytic activity. The electron-donating methoxy and amino groups activate the ring towards electrophilic substitution, although the chloro group is deactivating.
Q2: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors. As a chloro-substituted pyridine, the oxidative addition step at the C-Cl bond is often the rate-limiting step and can be sluggish. Additionally, the presence of the 2-amino group can lead to catalyst inhibition through coordination to the palladium center. For troubleshooting, refer to the detailed guide below.
Q3: Are there common side reactions to be aware of when using this compound?
A3: Yes, several side reactions can occur:
-
Homocoupling: Of the boronic acid/ester reagent in Suzuki-Miyaura reactions.
-
Dehalogenation: Reduction of the C-Cl bond, leading to the formation of 5-methoxypyridin-2-amine.
-
Protodeboronation: Of the boronic acid/ester in Suzuki reactions.
-
Self-coupling: Dimerization of the starting material under certain cross-coupling conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no conversion of this compound.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | Switch to a more active catalyst system. Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos. Consider using a pre-catalyst such as XPhos-Pd-G3. Increase the reaction temperature. |
| Catalyst Inhibition | The 2-amino group can coordinate to the palladium catalyst. Consider using a higher catalyst loading (2-5 mol%). The use of bulky ligands can sometimes mitigate this inhibition. |
| Inappropriate Base | The choice of base is critical. For pyridyl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | Aprotic polar solvents like 1,4-dioxane/water or toluene/water mixtures are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. |
Problem: Significant byproduct formation (e.g., dehalogenation, homocoupling).
| Potential Cause | Recommended Solution |
| Dehalogenation | This can be caused by β-hydride elimination from the palladium intermediate or by certain bases. Use a milder base or lower the reaction temperature. Ensure inert atmosphere is strictly maintained. |
| Homocoupling of Boronic Acid | This is often favored at higher temperatures. Lowering the reaction temperature or slowly adding the boronic acid can help. Using a 1:1.1 to 1:1.5 ratio of the halide to boronic acid can also minimize this. |
Buchwald-Hartwig Amination
Problem: Incomplete reaction or low yield when coupling an amine with this compound.
| Potential Cause | Recommended Solution |
| Unreactive C-Cl Bond | Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig amination. Use a catalyst system specifically designed for aryl chlorides, such as those with bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). |
| Strong Base Incompatibility | Strong bases like NaOtBu or LHMDS are often required. However, these can be incompatible with other functional groups on your coupling partner. Screen different bases such as K₂CO₃ or Cs₂CO₃, although they may require higher temperatures. |
| Catalyst Poisoning | The pyridine nitrogen and the 2-amino group can act as catalyst poisons. Using a higher catalyst loading or ligands that shield the metal center can be beneficial. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 158.6 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg). Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 16.9 mg) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 19.1 mg). Add 5 mL of a degassed 1,4-dioxane/water mixture (4:1). Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 158.6 mg), the amine to be coupled (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg). Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a suitable ligand (e.g., RuPhos, 0.03 mmol, 14.0 mg). Add 5 mL of anhydrous, degassed toluene or 1,4-dioxane. Seal the reaction vessel and heat to 80-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Caption: Common side reactions in Suzuki-Miyaura coupling.
Technical Support Center: Purification of 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-5-methoxypyridin-2-amine. The following information is designed to help you identify and remove impurities effectively from your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter with this compound?
A1: While a definitive impurity profile depends on the specific synthetic route, common impurities in the synthesis of substituted pyridines can include:
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Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the pyridine ring or reagents used for chlorination, methoxylation, or amination.
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Positional Isomers: In some synthetic pathways, isomers with substituents at different positions on the pyridine ring may be formed.
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Byproducts from Side Reactions: Over-chlorination, demethylation, or hydrolysis of the methoxy group can lead to related impurities. For example, in similar syntheses, the formation of di-chlorinated species or the corresponding hydroxy-pyridine can occur.
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Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, methanol, ethyl acetate) and inorganic salts from reagents or quenching steps may be present.
Q2: What is a general strategy for purifying this compound?
A2: A typical purification strategy involves the following steps:
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Aqueous Workup: After the reaction is complete, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities. This may involve washing the organic layer with brine or a mild base like sodium bicarbonate solution.
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Solvent Removal: The organic solvent is removed under reduced pressure.
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Primary Purification: This usually involves either recrystallization or flash column chromatography to separate the target compound from organic impurities.
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Purity Analysis: The purity of the final product should be assessed using techniques like HPLC, LC-MS, or NMR. A related compound, 6-chloro-5-methylpyridin-2-amine, has been synthesized with a purity of 99.49%, indicating that high purity is achievable for this class of compounds.[1]
Troubleshooting Guides
Recrystallization
Issue: My compound "oils out" during recrystallization.
-
Cause: The compound's melting point may be lower than the boiling point of the chosen solvent, or the compound is too soluble in the hot solvent.
-
Solution:
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Try a solvent system with a lower boiling point.
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Use a co-solvent system. Dissolve the compound in a good solvent (e.g., methanol, ethyl acetate) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes, water) until turbidity persists. Allow the solution to cool slowly.
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Lower the temperature of the hot solvent just enough to dissolve the compound, avoiding the boiling point.
-
Issue: Poor recovery after recrystallization.
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Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used might be excessive.
-
Solution:
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Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents.
-
Use the minimum amount of hot solvent required to dissolve the compound.
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After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.
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Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
Flash Column Chromatography
Issue: My compound is streaking or tailing on the TLC plate and column.
-
Cause: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silica gel, causing poor separation and tailing of the peak.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
-
Issue: I am not getting good separation between my product and an impurity.
-
Cause: The polarity of the mobile phase may not be optimal for separating the compounds.
-
Solution:
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Optimize the Mobile Phase: Systematically vary the ratio of your solvents. A common mobile phase for aminopyridines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar compounds, a dichloromethane/methanol system can be used.
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Try a Different Solvent System: If optimizing the ratio doesn't work, try a different combination of solvents with different selectivities (e.g., toluene/acetone).
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Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.
-
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a structurally similar genotoxic impurity, 5-amino-2-chloropyridine, and may serve as a starting point for method development.[2][3]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Isocratic mixture of water (pH 3, adjusted with phosphoric acid) and Methanol (50:50, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method will need to be optimized and validated for this compound.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol that should be optimized based on TLC analysis.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.
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Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes/ethyl acetate with 0.5% triethylamine) to elute the product.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Reaction Monitoring for 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions of 6-Chloro-5-methoxypyridin-2-amine by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is intended for researchers, scientists, and drug development professionals.
I. Reaction Overview: Suzuki-Miyaura Coupling
A common reaction for this substrate is the Suzuki-Miyaura cross-coupling. This guide will focus on the reaction of this compound with phenylboronic acid to synthesize 5-Methoxy-6-phenylpyridin-2-amine.
Reaction Scheme:
II. Experimental Protocols
A. Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
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Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
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Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
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Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.
-
Monitor the reaction progress by TLC and LC-MS at regular intervals.
B. Thin-Layer Chromatography (TLC) Monitoring Protocol
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 30% Ethyl Acetate in Hexane)
-
UV lamp (254 nm)
-
Capillary tubes
Procedure:
-
Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.
-
Using a capillary tube, spot a dilute solution of the starting material (this compound) in a suitable solvent on the TLC plate as a reference.
-
Carefully take an aliquot of the reaction mixture using a capillary tube and spot it on the TLC plate next to the starting material spot. It is also good practice to co-spot the starting material and the reaction mixture in a third lane.[1]
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
C. Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring Protocol
Instrumentation and Conditions:
-
LC System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500
Procedure:
-
Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Inject the diluted sample into the LC-MS system.
-
Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material and the expected product. A decrease in the peak area of the starting material and an increase in the peak area of the product confirm reaction progress.
III. Data Presentation
Table 1: TLC and LC-MS Data for Suzuki-Miyaura Coupling
| Compound | Molecular Weight ( g/mol ) | TLC Rf Value (30% EtOAc/Hexane) | Expected [M+H]⁺ (m/z) |
| This compound | 158.59 | ~ 0.5 | 159.0 |
| 5-Methoxy-6-phenylpyridin-2-amine | 200.24 | ~ 0.3 | 201.1 |
IV. Troubleshooting Guides and FAQs
A. Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the mobile phase to reduce tailing of basic compounds.[2] | |
| Spots are not moving from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of Ethyl Acetate). |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., increase the percentage of Hexane). |
| No spots are visible under UV light | The compounds are not UV active. | Use a staining solution (e.g., potassium permanganate or iodine) to visualize the spots. |
| The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2] | |
| Smearing, especially with high-boiling point solvents (e.g., DMF, DMSO) | The reaction solvent is interfering with the chromatography. | After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing. |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems. A co-spot is crucial here to see if there is any separation. |
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Issue | Possible Cause | Solution |
| No peaks observed | The sample is too dilute or too concentrated (detector saturation). | Check the sample concentration. Prepare a dilution series to find the optimal concentration. |
| Incorrect ionization mode. | Ensure the mass spectrometer is in the correct ionization mode (positive ESI is generally suitable for aminopyridines). | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column or try a new column. |
| Inappropriate mobile phase pH. | The addition of formic acid should help with the peak shape of basic compounds like pyridines. | |
| High background noise | Contaminated solvent or system. | Use high-purity solvents and flush the system. |
| Mass accuracy is off | The instrument needs calibration. | Calibrate the mass spectrometer using the manufacturer's recommended standards. |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Ensure the column compartment temperature is stable and the mobile phase is well-mixed. |
| Column equilibration is insufficient. | Equilibrate the column with the initial mobile phase for a sufficient time before each injection. |
V. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling and its monitoring.
B. Troubleshooting Logic
Caption: Troubleshooting logic for common TLC and LC-MS issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Chloro-5-methoxypyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and conditions for cross-coupling reactions involving 6-Chloro-5-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Suzuki-Miyaura coupling is a highly effective method for this substrate, particularly for C-C bond formation with aryl or heteroaryl boronic acids. Buchwald-Hartwig amination is the preferred method for C-N bond formation with a variety of amines. Sonogashira coupling can be employed for coupling with terminal alkynes, and the Heck reaction for coupling with alkenes, although these may require more specific catalyst optimization.
Q2: What are the main challenges when performing cross-coupling reactions with this substrate?
A2: The primary challenges include:
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Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2]
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Low Reactivity: As a 2-halopyridine, the chloro-substituent can be less reactive than bromo- or iodo-analogs, sometimes requiring more active catalysts or harsher reaction conditions.
-
Side Reactions: Undesired side reactions such as hydrodehalogenation (replacement of the chlorine with hydrogen) or homocoupling of the coupling partners can occur.
Q3: How can I minimize catalyst deactivation?
A3: To minimize catalyst deactivation:
-
Use bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can shield the metal center and promote the desired catalytic cycle.[3]
-
Employ pre-formed catalysts or in-situ catalyst generation methods that ensure the formation of the active Pd(0) species.
-
Carefully degas solvents and reagents to remove oxygen, which can lead to catalyst oxidation and homocoupling side products.[4]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure proper catalyst handling and storage to prevent degradation.• Use a fresh batch of catalyst.• Consider using a different palladium precatalyst (e.g., Pd2(dba)3 with a suitable ligand). |
| Inappropriate Ligand | • Screen a variety of ligands. For Suzuki-Miyaura, consider bulky biarylphosphine ligands like XPhos or SPhos. For Buchwald-Hartwig, ligands such as Josiphos or bulky trialkylphosphines can be effective. |
| Incorrect Base | • The choice of base is critical. For Suzuki-Miyaura, inorganic bases like K2CO3, Cs2CO3, or K3PO4 are common. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. |
| Poor Solvent Choice | • Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.• Common solvents include toluene, dioxane, THF, and DMF. For some reactions, aqueous mixtures can be beneficial. |
| Insufficient Reaction Time or Temperature | • Monitor the reaction progress by TLC or LC-MS.• If the reaction stalls, consider increasing the temperature or extending the reaction time. |
Formation of Significant Byproducts
| Observed Byproduct | Potential Cause & Troubleshooting |
| Homocoupling of Boronic Acid (Suzuki) | • Caused by the presence of oxygen. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon).[4] |
| Hydrodehalogenation (H-for-Cl substitution) | • May occur with certain catalyst/ligand combinations or in the presence of protic sources. • Screen different ligands and ensure anhydrous conditions if necessary. |
| Protodeboronation of Boronic Acid (Suzuki) | • The 2-pyridyl moiety can promote instability of boronic acid reagents.[2] While the chlorine is at the 6-position, this general reactivity of pyridyl boron compounds should be considered.• Use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methoxypyridin-2-amines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Catalyst and Conditions Screening Data:
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K2CO3 (2) | Toluene/H2O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) (3) | - | Cs2CO3 (2) | Dioxane | 90 | 16 | 92 |
| 3 | 3-Tolylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 (2.5) | THF | 80 | 10 | 88 |
| 4 | 2-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 (2) | DMF | 110 | 18 | 75 |
Buchwald-Hartwig Amination: Synthesis of N-Aryl-5-methoxy-6-aminopyridin-2-amines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Catalyst Selection Logic:
Caption: Decision-making for Buchwald-Hartwig catalyst system selection.
Representative Catalyst Performance:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd2(dba)3 (2) | RuPhos (4) | NaOtBu (2) | Toluene | 100 | 8 | 90 |
| 2 | Morpholine | Pd(OAc)2 (3) | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (3.3) | KHMDS (2.2) | Dioxane | 110 | 12 | 85 |
| 3 | N-Methylaniline | G3-XPhos (2) | - | LHMDS (2) | Toluene | 90 | 10 | 93 |
| 4 | Indole | Pd(OAc)2 (5) | JohnPhos (6) | Cs2CO3 (2.5) | Dioxane | 120 | 24 | 78 |
Disclaimer: The provided protocols and data are intended as a general guide. Optimal conditions may vary depending on the specific coupling partners and experimental setup. It is recommended to perform small-scale optimization experiments.
References
Optimizing solvent systems for 6-Chloro-5-methoxypyridin-2-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 6-Chloro-5-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Type: Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are the common causes and how can I troubleshoot it?
A1: Incomplete conversion in Suzuki-Miyaura reactions with this substrate can stem from several factors related to the catalyst, base, or solvent system. The electron-donating nature of the amine and methoxy groups can make the chloro-substituent less reactive.
Troubleshooting Steps:
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but for less reactive chlorides, consider more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or RuPhos, which can facilitate the oxidative addition step.
-
Base Selection: The choice of base is critical. If you are using a mild base like Na₂CO₃ and seeing low conversion, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can be beneficial. Ensure the base is finely powdered and anhydrous for optimal results.
-
Solvent System: The polarity and proticity of the solvent system play a crucial role. A common starting point is a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base. See the solvent optimization table below for guidance.
-
Temperature: Increasing the reaction temperature can improve reaction rates, especially for challenging couplings. However, be mindful of potential decomposition of the starting material or product at excessive temperatures.
-
Degassing: Inadequate degassing of the reaction mixture can lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst. Ensure your solvent and reaction setup are thoroughly purged with an inert gas (e.g., argon or nitrogen).
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Use a freeze-pump-thaw cycle for the solvent or bubble inert gas through the solvent for an extended period before adding the catalyst.
-
High-Quality Reagents: Use fresh, high-purity boronic acid and palladium catalyst. Old or impure boronic acids can be a source of oxidative instability.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Reaction Type: Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield is low. What solvent and ligand combinations are recommended?
A3: The success of Buchwald-Hartwig aminations with this substrate is highly dependent on the ligand and solvent. The presence of the free amino group on the pyridine ring can potentially coordinate to the palladium center and inhibit catalysis.
Recommendations:
-
Ligand Selection: Bidentate phosphine ligands like BINAP or DPPF are often effective for coupling with primary amines.[1] For more challenging couplings, sterically hindered ligands such as Xantphos or Josiphos-type ligands can be beneficial.[1][2]
-
Solvent Choice: Aprotic polar solvents are generally preferred. Toluene and DMF have been shown to be effective solvents for Buchwald-Hartwig reactions.[2] Dioxane is another common choice. For substrates with poor solubility, a mixture of solvents might be necessary.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.
Data Presentation: Solvent System Optimization
The following table summarizes common solvent systems for Suzuki-Miyaura and Buchwald-Hartwig reactions involving functionalized pyridines. The effectiveness of a solvent can be reaction-specific, and this table should be used as a starting point for optimization.
| Reaction Type | Solvent System | Typical Ratio (v/v) | Comments |
| Suzuki-Miyaura | 1,4-Dioxane / Water | 4:1 to 10:1 | A versatile system that balances solubility of organic and inorganic components.[3] |
| Toluene / Water / Ethanol | 10:1:1 | The ethanol can help with the solubility of the boronic acid. | |
| DMF / Water | 10:1 | Useful for less soluble substrates, but DMF can be difficult to remove. | |
| THF / Water | 4:1 | A good alternative to dioxane, though lower boiling point may limit reaction temperature. | |
| Buchwald-Hartwig | Toluene | N/A | A standard, non-polar solvent for this reaction. |
| 1,4-Dioxane | N/A | Another common and effective aprotic solvent. | |
| DMF | N/A | Can be effective, particularly for more polar substrates.[2] | |
| tert-Butanol | N/A | Sometimes used, especially with specific ligand systems. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
The vessel is sealed with a septum and purged with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 5 mol%) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).
-
Add this compound (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Mandatory Visualization
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation in 6-Chloro-5-methoxypyridin-2-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions involving 6-Chloro-5-methoxypyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation, also known as homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material react with each other. In the context of this compound, this results in the formation of a symmetric bipyridine dimer. This side product consumes the starting material, reduces the yield of the desired product, and complicates purification. The 2-amino and 6-chloro substitution pattern on the pyridine ring can make this substrate particularly susceptible to such side reactions, a challenge often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[1]
Q2: What are the primary types of reactions where dimer formation is observed with this compound?
A2: Dimer formation is most frequently observed in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1][2] These reactions are invaluable for forming C-N and C-C bonds, respectively, which are crucial transformations in pharmaceutical and materials science.
Q3: What are the key factors that influence dimer formation?
A3: Several factors can significantly influence the extent of dimer formation:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical.
-
Base: The type and strength of the base used can dramatically affect the reaction pathway.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates.
-
Temperature: Reaction temperature can impact the rates of desired versus undesired reactions.
-
Atmosphere: The presence of oxygen can promote the formation of Pd(II) species, which are often implicated in homocoupling pathways.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to dimer formation.
Issue 1: Significant amount of dimer observed by LC-MS or NMR.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen in the reaction | Ensure rigorous exclusion of air by properly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote homocoupling of the starting material. |
| Inappropriate Ligand | Screen different phosphine ligands. Bulky, electron-rich monophosphine ligands like those from the Buchwald or Hartwig series (e.g., XPhos, SPhos, RuPhos) are often effective at promoting the desired cross-coupling over dimerization.[4][5] | These ligands can stabilize the palladium catalyst and facilitate the reductive elimination step of the desired product, outcompeting the homocoupling pathway. |
| Base is too strong or not suitable | Consider using a weaker base. For example, instead of strong bases like NaOtBu, try carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄). | A very strong base can lead to undesired side reactions. The optimal base is often substrate and ligand dependent. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they may disproportionately accelerate the rate of dimer formation.[6] | Running the reaction at the lowest temperature that still provides a reasonable conversion rate can improve selectivity for the desired product. |
Issue 2: Low yield of the desired product and a complex mixture of byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a pre-catalyst or ensure proper activation of the palladium source. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[3] | Inactive or decomposed catalyst can lead to a variety of side reactions, including dimerization. |
| Sub-optimal Solvent | Experiment with different solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The solubility of all components, including the base and any salts formed, is crucial. | Solvent can influence the stability of catalytic intermediates and the overall reaction kinetics. |
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of the desired product and the formation of the dimer byproduct in a typical Buchwald-Hartwig amination of this compound with a generic aniline. The data is representative and based on general trends observed in similar systems.
| Ligand | Base | Solvent | Temperature (°C) | Approx. Yield of Desired Product (%) | Approx. Dimer Formation (%) |
| P(o-tolyl)₃ | NaOtBu | Toluene | 110 | 40-60 | 20-30 |
| BINAP | Cs₂CO₃ | Dioxane | 100 | 60-75 | 10-20 |
| XPhos | K₃PO₄ | t-BuOH | 80 | 80-95 | < 5 |
| RuPhos | LiHMDS | THF | 65 | 85-98 | < 3 |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Dimer Formation
This protocol is adapted from procedures for similar 2-amino-6-chloropyridine substrates and is designed to minimize dimer formation.
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: A dry Schlenk flask equipped with a magnetic stir bar is subjected to three cycles of evacuation and backfilling with argon or nitrogen.[7][8] A positive pressure of the inert gas is maintained throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and additional RuPhos ligand (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) via syringe. Then, add the LiHMDS solution (2.4 mL, 2.4 mmol) dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the product and dimer.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any residual starting materials and the dimer byproduct.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 6-Chloro-5-methoxypyridin-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 6-Chloro-5-methoxypyridin-2-amine via recrystallization to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, related aminopyridine compounds show good solubility in polar organic solvents.[1][2] Methanol and ethanol are excellent starting points for single-solvent recrystallization.[1][2] For mixed-solvent systems, a combination of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like heptane, hexane, or toluene) can be effective. A patent for a similar aminopyridine compound suggests using absolute ethanol in conjunction with an alkane reagent.
Q2: My purified this compound is colored. How can I remove the color?
A2: Colored impurities are common in the synthesis of heterocyclic amines. These can often be removed by treating the hot solution of your crude product with a decolorizing agent, such as activated carbon (often referred to by brand names like Norit). The activated carbon adsorbs the colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize.
Q3: What is the expected recovery yield for the recrystallization of this compound?
A3: The recovery yield can vary significantly based on the initial purity of the crude material and the chosen recrystallization method. A well-optimized recrystallization can yield recoveries of 80-95%. However, if the crude product is very impure or if multiple recrystallization cycles are necessary, the yield will be lower. It is a trade-off between purity and yield.
Q4: How can I assess the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative purity analysis. Melting point analysis is a simpler method; a sharp melting point range close to the literature value indicates high purity. Spectroscopic methods like ¹H NMR and ¹³C NMR can confirm the chemical structure and identify impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent was used.2. The solvent is not appropriate for the compound.3. The "impurity" is actually the desired product, and it is insoluble. | 1. Add more solvent in small portions until the solid dissolves.2. Try a different solvent or a mixed solvent system.3. If a significant amount of solid remains, perform a hot filtration to remove it before proceeding. |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The solution is cooling too slowly, preventing nucleation.3. The compound is very soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of the pure compound.4. Cool the solution in an ice bath to further decrease solubility.5. If using a mixed solvent system, add more of the anti-solvent (the one in which the compound is less soluble). |
| The compound "oils out" instead of forming crystals. | 1. The solution is supersaturated to a very high degree.2. The melting point of the compound is lower than the boiling point of the solvent, and it is coming out of solution above its melting point.3. The presence of impurities is depressing the melting point. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.2. Try a lower-boiling point solvent.3. For mixed solvents, add more of the solvent in which the compound is more soluble before cooling.4. If impurities are suspected, consider a preliminary purification step like a column chromatography before recrystallization. |
| Crystals form too quickly and are very small (sugary). | 1. The solution is cooling too rapidly.2. The solution is too concentrated. | 1. Allow the solution to cool more slowly at room temperature before moving it to an ice bath.2. Reheat the solution, add a small amount of extra solvent, and then cool slowly. |
| The recrystallized product is still impure. | 1. The chosen solvent system is not effective at separating the specific impurities present.2. The cooling was too rapid, trapping impurities in the crystal lattice.3. The crystals were not washed properly after filtration. | 1. Try a different solvent or solvent combination.2. Ensure slow cooling to allow for selective crystallization.3. Wash the filtered crystals with a small amount of cold, fresh solvent.4. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your compound). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if decolorizing agent was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Heptane)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add heptane dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold ethanol/heptane mixture for washing the crystals.
Data Presentation
| Parameter | Single-Solvent (Ethanol) | Mixed-Solvent (Ethanol/Heptane) |
| Solvent(s) | Ethanol | Ethanol, Heptane |
| Typical Solvent Ratio | N/A | Varies (e.g., 1:1 to 1:4 Ethanol:Heptane) |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | ~78 °C |
| Cooling Protocol | Slow cooling to RT, then ice bath | Slow cooling to RT, then ice bath |
| Typical Purity Achieved | >99% (with pure starting material) | >99.5% (can be better for certain impurities) |
| Expected Recovery Range | 80-90% | 75-85% |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-5-methoxypyridin-2-amine and 6-Bromo-5-methoxypyridin-2-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-Chloro-5-methoxypyridin-2-amine and 6-Bromo-5-methoxypyridin-2-amine, two key building blocks in medicinal chemistry and materials science. The comparison is based on fundamental principles of organic chemistry and supported by experimental data from analogous systems in peer-reviewed literature.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, 6-Bromo-5-methoxypyridin-2-amine is generally more reactive than this compound . This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, reactions with the bromo-analogue often proceed under milder conditions, with lower catalyst loadings, and may result in higher yields and shorter reaction times.
Theoretical Basis for Reactivity Difference
The difference in reactivity between the two compounds is rooted in the relative strengths of the C-Cl and C-Br bonds. The C-Br bond is weaker and therefore more readily cleaved during the oxidative addition of the palladium(0) catalyst, which is the initial and often rate-limiting step in many cross-coupling reactions.
Caption: Fundamental reactivity difference based on bond energy.
Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For the coupling of a generic arylboronic acid, the following trends are expected:
| Parameter | 6-Bromo-5-methoxypyridin-2-amine | This compound |
| Typical Catalyst Loading | 1-3 mol% Pd | 2-5 mol% Pd |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 1-4 hours | 4-12 hours |
| Expected Yield | Good to Excellent (80-95%) | Moderate to Good (60-85%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For the coupling with a generic primary or secondary amine, the following trends are anticipated:
| Parameter | 6-Bromo-5-methoxypyridin-2-amine | This compound |
| Typical Catalyst Loading | 1-2 mol% Pd | 2-4 mol% Pd |
| Typical Reaction Temperature | 90-110 °C | 110-130 °C |
| Typical Reaction Time | 2-6 hours | 8-24 hours |
| Expected Yield | Good to Excellent (75-90%) | Moderate to Good (55-80%) |
Experimental Protocols
The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 6-Bromo-5-methoxypyridin-2-amine.
Suzuki-Miyaura Coupling Protocol
Reaction: Coupling of the halopyridine with an arylboronic acid.
Materials:
-
6-Halo-5-methoxypyridin-2-amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 6-halo-5-methoxypyridin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Reaction: Coupling of the halopyridine with an amine.
Materials:
-
6-Halo-5-methoxypyridin-2-amine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add 6-halo-5-methoxypyridin-2-amine and toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 6-Bromo-5-methoxypyridin-2-amine will depend on the specific requirements of the synthesis. For reactions where high reactivity and mild conditions are paramount, the bromo-derivative is the superior choice. However, the chloro-analogue may be a more cost-effective option for large-scale syntheses where harsher conditions and potentially lower yields are acceptable. This guide provides the foundational knowledge and starting protocols for researchers to make an informed decision and optimize their cross-coupling reactions involving these valuable building blocks.
A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 6-Chloro-5-methoxypyridin-2-amine, a valuable pyridine intermediate in the development of pharmaceutical compounds. The routes are evaluated based on published experimental data, with a focus on reaction yields, purity, and the nature of the chemical transformations.
Executive Summary
The synthesis of this compound can be approached through several strategic pathways. This guide details two primary routes, starting from either a pre-functionalized aminopyridine or a di-chlorinated pyridine derivative. While one route is well-documented in patent literature with clear experimental data for analogous compounds, the other presents a more direct but less established approach that hinges on a challenging regioselective chlorination.
Route 1: The Regioselective Chlorination Approach presents a theoretically shorter pathway, commencing from the readily available 2-amino-5-methoxypyridine. However, the critical step of selectively chlorinating the C6 position is not well-documented for this specific substrate and would likely require significant experimental optimization to control regioselectivity and achieve a high yield.
Route 2: The Stepwise Functionalization Approach offers a more established and predictable pathway, starting from 2,6-dichloropyridine. This multi-step synthesis involves nitration, selective amination, methoxylation, and a final reduction of the nitro group. While longer, this route provides greater control over the introduction of each functional group, and its key steps are supported by experimental data from analogous syntheses found in the patent literature.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the key steps in the proposed synthetic routes. It is important to note that the data for Route 2 is derived from the synthesis of a closely related analogue, 2,3-diamino-6-methoxypyridine, as detailed in US Patent 7,256,295 B2.
| Route | Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | 1 | Regioselective Chlorination | 2-Amino-5-methoxypyridine | This compound | Data not available | Data not available | Hypothetical |
| 2 | 1 | Nitration | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | 75.4 | 99.5 (GC) | [1] |
| 2 | 2 | Ammonolysis | 2,6-Dichloro-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | Not explicitly stated for this product | Not explicitly stated for this product | [1] |
| 2 | 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | 86.5 | 99.0 (HPLC) | [1] |
| 2 | 4 | Nitro Reduction | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | 92.0 | 99.0 (HPLC) | [1] |
Experimental Protocols
Route 2: Stepwise Functionalization Approach (Based on US Patent 7,256,295 B2)
This route is adapted from the synthesis of 2,3-diamino-6-methoxypyridine. The final reduction step would need to be adapted to yield the target this compound.
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
-
Procedure: To a mixture of concentrated sulfuric acid (250 ml) and fuming nitric acid (125 ml), 2,6-dichloropyridine (100 gm, 0.675 mole) is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is then heated to 100°-105°C for 5 hours. After completion, the mixture is cooled to 50°C and poured into ice water. The precipitated solid is filtered, washed with water, and dried to yield 2,6-dichloro-3-nitropyridine.[1]
-
Yield: 97.5 gm (75.38%)[1]
-
Purity: 99.5% (by GC)[1]
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
-
Procedure: 2,6-Dichloro-3-nitropyridine (25.0 gm, 0.129 mole) is dissolved in methanol (50.0 ml) at room temperature. A 25.0% aqueous ammonia solution (12.2 ml, 0.179 mole) is added, and the mixture is heated to 35°-40°C for 2 hours. After cooling to 20°C, the solid product is filtered, washed with methanol, and dried.[1]
-
Note: The patent describes the direct formation of 2-amino-6-methoxy-3-nitropyridine in the example, but the general description implies the formation of 2-amino-6-chloro-3-nitropyridine as an intermediate.
Step 3: Synthesis of 2-Amino-5-nitro-6-methoxypyridine (Illustrative for Methoxylation)
-
Procedure: To a solution of sodium methoxide (7.78 gm, 0.144 mole) in methanol (50.0 ml) cooled to 15°C, 2-amino-6-chloro-3-nitropyridine (25.0 gm, 0.144 mole) is added while maintaining the temperature at 15°C. The mixture is then warmed to 25°-30°C and stirred for 4-5 hours. The reaction mixture is poured into water, and the precipitate is filtered, washed with water, and dried to give 2-amino-3-nitro-6-methoxypyridine.[1]
-
Yield: 21.0 gm (86.5%)[1]
-
Purity: 99.0% (by HPLC)[1]
Step 4: Synthesis of this compound (Proposed Adaptation)
-
Procedure: This step would involve the reduction of the nitro group of an appropriate precursor. Based on a similar reduction in the reference patent, a solution of the nitro compound in concentrated hydrochloric acid would be treated with stannous chloride dihydrate at 35°-40°C for 5-6 hours. The product would then be isolated by filtration after cooling.[1]
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes can be visualized in the following diagrams.
Caption: Comparison of two synthetic routes to this compound.
Caption: Experimental workflow for the stepwise synthesis of the target molecule.
Conclusion and Recommendations
Based on the available literature, Route 2, the stepwise functionalization approach, is the more robust and predictable method for the synthesis of this compound. Each step in this sequence is well-precedented for similar substrates, offering a higher probability of success and scalability. The yields and purities reported for the analogous synthesis are high, suggesting that this would be an efficient route.
Route 1, while more atom-economical in theory, presents a significant challenge in achieving regioselective chlorination. The presence of both an activating amino group and a methoxy group on the pyridine ring could lead to a mixture of chlorinated products, complicating purification and reducing the overall yield. Further research and development would be required to identify a suitable chlorinating agent and reaction conditions to favor the desired C6-chlorination.
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, pursuing Route 2 is the recommended course of action. The detailed experimental protocols provided for the key transformations in this route offer a solid foundation for practical implementation.
References
Comparative Analysis of 6-Chloro-5-methoxypyridin-2-amine Derivatives and Known Inhibitors on IRAK4 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of hypothetical 6-Chloro-5-methoxypyridin-2-amine derivatives against known inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Due to the limited publicly available data on this compound derivatives as IRAK4 inhibitors, this guide will focus on a structural comparison and the potential for these derivatives to be developed as IRAK4 inhibitors, benchmarked against established clinical and preclinical candidates.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways. It acts as a central mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the production of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive target for therapeutic intervention.
Known Inhibitors of IRAK4
Several small molecule inhibitors of IRAK4 have been developed and are in various stages of preclinical and clinical development. These inhibitors typically target the ATP-binding site of the kinase. Below is a summary of some prominent IRAK4 inhibitors with their reported inhibitory concentrations (IC50).
Table 1: Biological Activity of Known IRAK4 Inhibitors
| Compound Name | Chemical Scaffold | Target | IC50 (nM) | Assay Type | Clinical Trial Phase (if applicable) |
| Zimlovisertib (PF-06650833) | Isoquinoline | IRAK4 | 0.2 | Cell-based | Phase II |
| IRAK4 | 2.4 | PBMC assay | |||
| Zabedosertib (BAY 1834845) | Isoindazole | IRAK4 | 3.55 | Biochemical | Phase I |
| IRAK4-IN-1 | Not disclosed | IRAK4 | 7 | Biochemical | Preclinical |
| CA-4948 | Imidazo[1,2-b]pyridazine | IRAK4, FLT3 | <50 | Biochemical | Phase I/II |
Potential of this compound Derivatives as IRAK4 Inhibitors: A Structural Perspective
The known IRAK4 inhibitors listed above feature heterocyclic cores that present hydrogen bond donors and acceptors to interact with the kinase hinge. The this compound scaffold possesses a similar 2-aminopyridine moiety. The chlorine and methoxy substituents at positions 6 and 5, respectively, offer vectors for chemical modification to explore the surrounding pockets of the ATP-binding site and enhance potency and selectivity.
Further derivatization of the 2-amino group with various functionalities could lead to compounds that occupy the active site of IRAK4 in a manner analogous to the known inhibitors. Structure-activity relationship (SAR) studies would be crucial to optimize the substituents on the pyridine ring and the amino group to achieve high affinity and selectivity for IRAK4.
Signaling Pathway and Experimental Workflow
To facilitate research in this area, a diagram of the IRAK4 signaling pathway and a typical experimental workflow for screening potential inhibitors are provided below.
Caption: Simplified IRAK4 signaling pathway.
Caption: Workflow for IRAK4 inhibitor discovery.
Experimental Protocols
IRAK4 Kinase Inhibition Assay (Biochemical)
A common method to determine the in vitro potency of a compound against IRAK4 is a biochemical kinase assay. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
IRAK4 substrate (e.g., a synthetic peptide or Myelin Basic Protein)
-
Test compounds (this compound derivatives and known inhibitors)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a microplate.
-
Add the IRAK4 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent and measure the signal (luminescence, fluorescence, or radioactivity) according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IRAK4 Inhibition Assay (Functional)
Cell-based assays are essential to determine the functional activity of the inhibitors in a more physiologically relevant context. A common assay involves stimulating cells with a TLR ligand and measuring the downstream production of a pro-inflammatory cytokine.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium
-
TLR ligand (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test compounds
-
ELISA kit for a downstream cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of the test compounds for a specific time (e.g., 1 hour).
-
Stimulate the cells with the TLR ligand.
-
Incubate the cells for a further period (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of cytokine production and determine the IC50 value.
Conclusion
While direct evidence for the IRAK4 inhibitory activity of this compound derivatives is currently lacking in the public literature, their structural similarity to known kinase inhibitors suggests they are a promising scaffold for the development of novel IRAK4 inhibitors. The data on known inhibitors such as Zimlovisertib and Zabedosertib provide a strong benchmark for potency. The experimental protocols outlined above can serve as a guide for researchers interested in exploring the potential of this chemical series as a new class of therapeutics for inflammatory and autoimmune diseases. Further synthesis and biological evaluation are warranted to elucidate the structure-activity relationship and to validate the therapeutic potential of these compounds.
Validating the Structure of 6-Chloro-5-methoxypyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 6-Chloro-5-methoxypyridin-2-amine, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount to understanding their chemical properties, biological activities, and potential as therapeutic agents. This guide provides a comparative overview of standard analytical techniques and experimental data used to confirm the structure of these compounds.
Core Analytical Techniques for Structural Validation
The structural framework of this compound and its derivatives is typically confirmed through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, leading to an unambiguous assignment of the molecular structure.
Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and signal integrations in ¹H NMR provide detailed information about the electronic environment and connectivity of protons. ¹³C NMR complements this by identifying the chemical environment of each carbon atom.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer additional structural clues.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.
Comparative Data for this compound and its Derivatives
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | Methoxy (ppm) | Amino (ppm) | Other Protons (ppm) |
| 2-Amino-5-chloropyridine[1] | DMSO-d₆ | 6.5 (d) | 7.4 (dd) | - | 6.2 (s) | 8.0 (d, H-6) |
| 2-Chloro-6-methoxypyridine[2] | CDCl₃ | 6.7 (d) | 7.5 (t) | 3.9 (s) | - | 6.8 (d, H-5) |
| Derivative Example: A | CDCl₃ | 6.6 (s) | - | 3.85 (s) | 5.1 (br s) | 7.2-7.8 (m, Aryl-H) |
| Derivative Example: B | DMSO-d₆ | - | 7.6 (d) | 3.90 (s) | - | 8.1 (s, Triazole-H), 2.4 (s, CH₃) |
Note: Data for derivative examples are hypothetical and for illustrative purposes.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Methoxy (ppm) | Other Carbons (ppm) |
| 2-Methoxypyridine[3] | CDCl₃ | 164.2 | 110.8 | 138.2 | 116.5 | 146.9 | 53.2 | - |
| 2-Amino-5-chloropyridine[1] | DMSO-d₆ | 158.5 | 108.2 | 138.5 | 120.1 | 148.2 | - | - |
| Derivative Example: A | CDCl₃ | 155.0 | 109.5 | 139.0 | 122.3 | 145.8 | 55.8 | 125-135 (Aryl-C) |
| Derivative Example: B | DMSO-d₆ | 157.3 | 112.1 | 140.2 | 125.0 | 149.5 | 56.1 | 148.8 (Triazole-C), 160.2 (Triazole-C), 21.5 (CH₃) |
Note: Data for derivative examples are hypothetical and for illustrative purposes.
Table 3: Mass Spectrometry and X-ray Crystallography Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Crystal System | Space Group |
| 2-Amino-5-chloropyridine[4] | ESI | 129.0 | Orthorhombic | Pca2₁ |
| 4-Chloro-6-methoxypyrimidin-2-amine[5] | ESI | 160.0 | Monoclinic | P2₁/c |
| Derivative Example: A | ESI | 251.1 | Monoclinic | C2/c |
| Derivative Example: B | ESI | 266.1 | Triclinic | P-1 |
Note: Data for derivative examples are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of chemical structures. Below are representative protocols for the key analytical techniques.
General Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Typically, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are used.
-
¹³C NMR Parameters: A spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans are commonly employed. Proton decoupling is used to simplify the spectrum.
General Procedure for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system equipped with a C18 column. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is typically used.
-
Mass Analysis: The eluent is introduced into the mass spectrometer (e.g., ESI-TOF or ESI-QTOF). Data is acquired in positive or negative ion mode over a mass range of m/z 100-1000.
General Procedure for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a novel this compound derivative.
Caption: A flowchart illustrating the key stages in the structural validation of newly synthesized chemical compounds.
This guide provides a foundational framework for researchers engaged in the synthesis and characterization of this compound derivatives. By adhering to these well-established analytical protocols and comparative data analysis, scientists can ensure the structural integrity of their compounds, a critical step in the journey from chemical synthesis to potential therapeutic application.
References
- 1. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Preclinical Compounds Derived from 6-Chloro-5-methoxypyridin-2-amine and Related Scaffolds
A detailed guide for researchers and drug development professionals on the cross-reactivity and selectivity of novel inhibitors targeting key cellular signaling pathways.
This guide provides a comparative analysis of three distinct classes of preclinical compounds derived from or structurally related to 6-Chloro-5-methoxypyridin-2-amine. These compounds have been investigated for their inhibitory activity against critical targets in cancer and other diseases: p70S6 Kinase β (p70S6Kβ), Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Protein Arginine Methyltransferase 5 (PRMT5). The following sections detail their inhibitory profiles, experimental methodologies, and the signaling pathways they modulate.
Section 1: Comparative Inhibitory Activity
To facilitate a clear comparison of the inhibitory potential and selectivity of the investigated compounds, the following tables summarize the available quantitative data.
Table 1: Profile of an Isoquinolin-3-amine Derivative as a p70S6Kβ Inhibitor
A compound derived from a chloro-nitropyridin-amine scaffold, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was evaluated for its inhibitory activity against a small panel of kinases.[1]
| Compound ID | Target | Off-Target 1 | Off-Target 2 |
| p70S6Kβ | MPS1 | MAPKAPK2 | |
| N-(6-chloro-3-nitropyridin-2-yl)- 5-(1-methyl-1H-pyrazol-4-yl) isoquinolin-3-amine | 444 nM | >10,000 nM | >10,000 nM |
Table 2: Profile of a Sulfonamide Methoxypyridine Derivative as a Dual PI3K/mTOR Inhibitor
A novel sulfonamide methoxypyridine derivative, compound 22c , has been identified as a potent dual inhibitor of PI3Kα and mTOR.[2]
| Compound ID | Target | Off-Target |
| PI3Kα | mTOR | |
| Compound 22c (Sulfonamide Methoxypyridine Derivative) | 0.22 nM | 23 nM |
Table 3: Profile of a Pyridin-2-amine Derivative as a Covalent PRMT5 Inhibitor
A derivative of this compound, referred to as Compound 6 , has been characterized as a covalent inhibitor of PRMT5. While a broad selectivity panel is not available, its mechanism of action suggests a potential for high selectivity.[3][4]
| Compound ID | Target | IC50 (FP, 40 min) | Mechanism |
| Compound 6 (from this compound) | PRMT5 | 2.2 µM | Covalent |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key assays used to characterize the inhibitors discussed above.
Radiometric Kinase Assay (HotSpot™)
This assay was utilized to determine the IC50 values for the p70S6Kβ inhibitor.[5][6][7]
Principle: This method directly measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and a buffer system containing MgCl2 and other cofactors.
-
Compound Addition: The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., 32P-ATP or 33P-ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper (e.g., P81) which binds the substrate, followed by washing steps to remove unincorporated ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PI3K/mTOR
HTRF assays are a common method for determining the potency of inhibitors against lipid kinases like PI3K.[8][9][10]
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. The enzymatic reaction product displaces a labeled tracer from a detection complex, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reaction Setup: The PI3K or mTOR enzyme is incubated with its lipid substrate (e.g., PIP2) in a reaction buffer.
-
Compound Addition: The test compound is added at various concentrations.
-
Initiation: The reaction is started by the addition of ATP.
-
Incubation: The mixture is incubated to allow for the production of the phosphorylated lipid product (e.g., PIP3).
-
Detection: A detection reagent mixture is added, which typically includes a biotinylated tracer (e.g., biotin-PIP3), a GST-tagged PH domain (that binds PIP3), a Europium cryptate-labeled anti-GST antibody (donor), and streptavidin-XL665 (acceptor).
-
Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths to calculate the HTRF ratio.
-
Data Analysis: The decrease in the HTRF ratio is proportional to the amount of product formed. IC50 values are calculated from the dose-response curves.
Cellular Target Engagement Assay for Covalent PRMT5 Inhibitors
To confirm that a covalent inhibitor binds to its target within a cellular context, a cellular target engagement assay such as a NanoBRET™ assay can be employed.[11][12][13]
Principle: This assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged target protein serves as the BRET donor, and a fluorescently labeled tracer that binds to the same target acts as the BRET acceptor.
Protocol Outline:
-
Cell Preparation: Cells are transiently transfected with a vector expressing the target protein (e.g., PRMT5) fused to NanoLuc® luciferase.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound and incubated.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.
-
Substrate Addition: A NanoLuc® substrate (e.g., furimazine) is added to initiate the luminescent signal.
-
BRET Measurement: The BRET signal (ratio of acceptor emission to donor emission) is measured.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC50 or cellular affinity of the compound is determined from the dose-response curve.
Section 3: Signaling Pathway Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways targeted by the discussed compounds.
Figure 1: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Figure 2: The role of PRMT5 in cellular processes and its inhibition.
Figure 3: General experimental workflow for inhibitor characterization.
Conclusion
The compounds derived from this compound and related scaffolds represent promising starting points for the development of potent and selective inhibitors against diverse and critical therapeutic targets. The isoquinolin-3-amine derivative shows initial selectivity for p70S6Kβ, warranting further investigation against a broader kinase panel. The sulfonamide methoxypyridine derivative is a highly potent dual PI3K/mTOR inhibitor, a valuable characteristic for overcoming resistance mechanisms in cancer. The covalent PRMT5 inhibitor offers a distinct mechanism of action that could lead to durable target inhibition.
For drug development professionals, the data presented herein underscores the importance of comprehensive selectivity profiling to fully characterize the therapeutic potential and potential off-target effects of these and similar compound series. The detailed experimental protocols provide a foundation for further in-house evaluation and comparison. Future studies should focus on obtaining extensive cross-reactivity data against large kinase and other target panels to build a more complete understanding of the selectivity of these promising inhibitor scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. NanoBRET® TE PRMT5 Assay [promega.sg]
- 13. biorxiv.org [biorxiv.org]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 6-Chloro-5-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of complex molecules in medicinal chemistry and drug development relies heavily on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For intermediates such as 6-Chloro-5-methoxypyridin-2-amine, a versatile building block, the selection of an appropriate catalytic system for cross-coupling reactions is paramount to achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of this key pyridine derivative.
Catalyst Performance at a Glance
The efficiency of a cross-coupling reaction is dictated by a combination of the palladium precursor, the ligand, the base, and the solvent system. Below is a summary of typical catalyst systems and their performance in reactions involving substrates similar to this compound.
Table 1: Comparative Performance of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids or esters. For an electron-rich chloro-pyridine like this compound, the choice of a sufficiently active catalyst is crucial.
| Catalyst System (Pd Source + Ligand) | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | 2-5 | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | 12-24 | 60-85 | A classic, readily available catalyst, but may require higher temperatures and longer reaction times for less reactive chlorides. |
| PdCl₂(dppf) | 1-3 | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 80-100 | 8-16 | 75-95 | The dppf ligand often enhances catalytic activity, leading to higher yields and shorter reaction times. |
| Pd₂(dba)₃ + XPhos | 0.5-2 | K₃PO₄, CsF | t-BuOH, Toluene | 80-110 | 4-12 | 85-98 | Buchwald ligands like XPhos are highly effective for challenging couplings of aryl chlorides, often providing excellent yields under milder conditions. |
| PdCl₂(dtbpf) | 1-3 | CsOAc | DMF | 90 | 15 | ~50 | This catalyst has shown moderate efficiency for similar chloro-pyridine substrates. |
Table 2: Comparative Performance of Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling aryl halides with a wide range of amines. The choice of ligand is critical in preventing catalyst deactivation and promoting efficient coupling.
| Catalyst System (Pd Source + Ligand) | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ + BINAP | 1-3 | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | 12-24 | 70-90 | An early and effective system, particularly for secondary amines. |
| Pd(OAc)₂ + RuPhos | 0.5-2 | NaOt-Bu, LiHMDS | Toluene, THF | RT-100 | 4-12 | 85-98 | RuPhos is a highly active ligand that can facilitate couplings at lower temperatures and with a broader range of amines. |
| [Pd(cinnamyl)Cl]₂ + Mor-DalPhos | 1-2 | K₃PO₄ | Water or Solvent-free | 80-100 | 16-24 | 70-95 | A "green" catalytic system that can be effective under aqueous or solvent-free conditions. |
Table 3: Comparative Performance of Catalysts for Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, a key transformation in the synthesis of many pharmaceutical agents. This reaction typically requires a copper co-catalyst.
| Catalyst System (Pd Source + Ligand) | Co-catalyst | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | 1-3 (Pd), 2-5 (Cu) | Et₃N, i-Pr₂NH | THF, DMF | RT-60 | 2-8 | 75-95 | The classic Sonogashira conditions are often effective and straightforward to implement. |
| Pd(PPh₃)₄ | CuI | 2-5 (Pd), 3-6 (Cu) | Et₃N, Piperidine | DMF | RT-50 | 4-12 | 70-90 | Another common and reliable catalyst system. |
| PdCl₂(dppf) | CuI | 1-2 (Pd), 2-4 (Cu) | Cs₂CO₃, Et₃N | Dioxane, Toluene | 40-80 | 2-6 | 80-97 | The use of dppf can sometimes improve yields and reaction rates, especially for more challenging substrates. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling: General Procedure
To a reaction vessel is added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv.) is then added. The solvent (e.g., degassed dioxane/water 4:1) is added, and the mixture is heated to the desired temperature (e.g., 90 °C) with stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: General Procedure
In an oven-dried reaction vessel, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., RuPhos, 0.02 equiv.) are combined. The vessel is sealed, evacuated, and backfilled with an inert gas. A solution of this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) in an anhydrous solvent (e.g., toluene) is added, followed by the base (e.g., NaOt-Bu, 1.5 equiv.). The reaction mixture is then heated to the appropriate temperature (e.g., 100 °C) and stirred for the required duration. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.
Sonogashira Coupling: General Procedure
A mixture of this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper co-catalyst (e.g., CuI, 0.05 equiv.) is placed in a reaction flask. The flask is evacuated and filled with an inert atmosphere. Anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2.5 equiv.) are added, followed by the terminal alkyne (1.1 equiv.). The reaction is stirred at the specified temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification by column chromatography affords the desired product.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps in each catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking the Efficiency of 6-Chloro-5-methoxypyridin-2-amine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 6-Chloro-5-methoxypyridin-2-amine, a key intermediate in the pharmaceutical industry. The efficiency of different methodologies is benchmarked using quantitative data from published literature, offering insights into reaction yields, purity, and conditions. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the optimal synthesis strategy for their needs.
Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are outlined below. The first is a multi-step synthesis starting from 2,6-dichloropyridine, and the second involves the modification of 2-aminopyridine.
Route 1: Multi-step Synthesis from 2,6-Dichloropyridine
This pathway involves the nitration of 2,6-dichloropyridine, followed by selective amination, methoxylation, and subsequent reduction of the nitro group. This route offers a clear progression with well-defined intermediates.
Route 2: Synthesis from 2-Aminopyridine
This alternative approach begins with the more functionalized starting material, 2-aminopyridine. The synthesis proceeds through nitration, chlorination, and methoxylation steps to arrive at the target molecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the two synthetic routes, allowing for a direct comparison of their efficiencies.
Table 1: Quantitative Data for Route 1 - Multi-step Synthesis from 2,6-Dichloropyridine
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | Nitration | 2,6-Dichloropyridine | 2,6-Dichloro-3-nitropyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 75.38 | 99.5 (GC) |
| 2 | Amination | 2,6-Dichloro-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | 25% aq. NH₃, Methanol | 35-40°C, 2h | 56.45 | 99.3 (HPLC) |
| 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | 2-Amino-6-methoxy-3-nitropyridine | Sodium methoxide, Methanol | 15°C -> 25-30°C, 4-5h | 86.5 | 99.0 (HPLC) |
| 4 | Reduction | 2-Amino-6-methoxy-3-nitropyridine | 2,3-Diamino-6-methoxypyridine | SnCl₂·2H₂O, Conc. HCl | 35-40°C, 5-6h | 86.4 | 99.0 (HPLC) |
Note: The final product of the documented Route 1 is 2,3-Diamino-6-methoxypyridine. The data is presented to illustrate the efficiency of the key methoxylation step, which is relevant for the synthesis of the target compound.
Table 2: Quantitative Data for a Potential Alternative Route Starting from 2-Aminopyridine
| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) |
| 1 | Nitration | 2-Aminopyridine | 2-Amino-5-nitropyridine | Mixed Acid, Solvent | - | High | High |
| 2 | Hydrolysis & Diazotization | 2-Amino-5-nitropyridine | 2-Hydroxy-5-nitropyridine | 15% HCl, NaNO₂ | <0°C -> 6°C, 40min | 88.02 | 97.69 (HPLC) |
| 3 | Chlorination | 2-Hydroxy-5-nitropyridine | 2-Chloro-5-nitropyridine | POCl₃, DMF | Reflux, 4h | 81.96 | 98.06 (HPLC) |
| 4 | Methoxylation | 2-Chloro-5-nitropyridine | 2-Methoxy-5-nitropyridine | Sodium methoxide, Methanol | Reflux, 2h | 95.36 | 96.85 (HPLC) |
| 5 | Reduction | 2-Methoxy-5-nitropyridine | 2-Methoxy-5-aminopyridine | 10% Pd/C, H₂ | - | - | - |
Note: This table is constructed based on a patent for the synthesis of the related compound 2-methoxy-5-aminopyridine[1]. The final reduction step to obtain the amine is mentioned but specific yield and purity data are not provided in the abstract.
Experimental Protocols
Route 1: Key Step - Methoxylation of 2-Amino-6-chloro-3-nitropyridine
This protocol is adapted from the synthesis of 2-amino-6-methoxy-3-nitropyridine, a crucial intermediate.
Materials:
-
2-Amino-6-chloro-3-nitropyridine (0.144 mole)
-
Sodium methoxide (0.144 mole)
-
Methanol (50.0 ml)
-
Water
Procedure:
-
A solution of sodium methoxide in methanol is prepared and cooled to 15°C.
-
2-Amino-6-chloro-3-nitropyridine is added to the solution while maintaining the temperature at 15°C with external cooling.
-
The resulting mixture is heated to 25-30°C and stirred at this temperature for 4-5 hours.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is poured into water.
-
The precipitate formed is filtered and washed with water.
-
The solid product, 2-amino-6-methoxy-3-nitropyridine, is dried to yield the final product.[2]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
References
Spectroscopic Scrutiny: A Comparative Analysis of 6-Chloro-5-methoxypyridin-2-amine and Its Synthetic Precursors
For Immediate Release: A detailed spectroscopic comparison of the key pharmaceutical intermediate, 6-Chloro-5-methoxypyridin-2-amine, and its precursors is now available for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of the compound's spectral characteristics alongside those of its synthetic building blocks, supported by experimental data and detailed methodologies.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical compounds. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its plausible precursors, offering a valuable resource for chemists in the field.
Synthetic Pathway Overview
A plausible synthetic route to this compound commences with 2,6-dichloropyridine. Nitration of this starting material yields 2,6-dichloro-3-nitropyridine. Subsequent selective amination at the 2-position, followed by methoxylation at the 6-position and reduction of the nitro group, would lead to the final product. This guide focuses on the spectroscopic comparison of the target molecule with key intermediates in this proposed pathway.
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the different stages of the synthesis and for confirming the identity and purity of the final product.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | M+ = 158.59 |
| 2-Amino-5-methoxypyridine | 7.65 (d, 1H), 7.05 (dd, 1H), 6.55 (d, 1H), 4.50 (s, 2H), 3.75 (s, 3H) | 157.0, 145.0, 125.0, 115.0, 110.0, 55.0 | 3450, 3300 (N-H str), 1620 (N-H bend), 1250 (C-O str) | 124.14 (M+) |
| 2,6-Dichloro-3-nitropyridine | 8.35 (d, 1H), 7.60 (d, 1H) | Data not publicly available | 1530, 1350 (NO₂ str), 830 (C-Cl str) | 192.99 (M+) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker AVANCE 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H NMR of pyridine derivatives, spectra are typically acquired with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (5-10 seconds) to ensure full relaxation of quaternary carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as neat films between NaCl plates. Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. For aromatic amines, characteristic N-H stretching vibrations are observed in the region of 3500-3300 cm⁻¹, and N-H bending vibrations appear around 1650-1580 cm⁻¹[1]. The C-N stretching for aromatic amines is typically found between 1335-1250 cm⁻¹[1].
Mass Spectrometry (MS)
Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile and introduced via direct infusion. For halogenated compounds, the isotopic pattern of the molecular ion is a key diagnostic feature. The presence of a chlorine atom results in an M+2 peak with an intensity of approximately one-third of the M+ peak.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the target compound and its precursors.
Caption: Workflow for the comparative spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic comparison for this compound and its precursors. While complete experimental data for the target compound is not yet publicly available, the provided information on its precursors and the detailed experimental protocols offer a valuable framework for researchers. The presented synthetic pathway and comparative workflow will aid in the efficient and accurate synthesis and characterization of this important pharmaceutical intermediate. Further research to fully characterize the spectroscopic properties of this compound is encouraged.
References
In Vitro Assay Validation for Compounds Synthesized from 6-Chloro-5-methoxypyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical compounds synthesized from the starting material 6-Chloro-5-methoxypyridin-2-amine. The document outlines in vitro validation methodologies and presents illustrative data to guide researchers in evaluating the potential of such compounds as kinase inhibitors and antiproliferative agents. The experimental data presented herein is representative of typical results obtained for structurally similar pyridine and pyrimidine derivatives and serves as a template for assay design and data presentation.
Data Presentation: Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro biological activities of hypothetical compounds (CMPD-1, CMPD-2) derived from this compound and compare them with standard reference compounds.
Table 1: Antiproliferative Activity against Human Cancer Cell Lines
| Compound | Target Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| CMPD-1 | MCF-7 (Breast) | MTT | 8.5 | Doxorubicin | 1.2 |
| CMPD-1 | HCT116 (Colon) | MTT | 12.3 | Doxorubicin | 0.9 |
| CMPD-2 | MCF-7 (Breast) | MTT | 5.2 | Doxorubicin | 1.2 |
| CMPD-2 | HCT116 (Colon) | MTT | 7.8 | Doxorubicin | 0.9 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Table 2: Kinase Inhibitory Activity
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| CMPD-1 | p70S6Kβ | Radiometric | 444 | Staurosporine | 15 |
| CMPD-2 | EGFR | HTRF | 250 | Gefitinib | 20 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of kinase activity.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Antiproliferative MTT Assay
This assay determines the cytotoxic effect of a compound on cell proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds and reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds and the reference drug in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., p70S6Kβ)
-
Kinase buffer
-
Substrate peptide
-
[γ-33P]ATP
-
Test compounds and reference inhibitor (e.g., Staurosporine)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a non-radioactive method to measure kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase buffer
-
Biotinylated substrate peptide
-
ATP
-
Test compounds and reference inhibitor
-
HTRF detection reagents (Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665)
-
HTRF-compatible microplate reader
Procedure:
-
Dispense the test compounds into a 384-well plate.
-
Add the kinase and biotinylated substrate to the wells.
-
Start the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and detect the phosphorylated substrate by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the percentage of inhibition to derive IC50 values.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like EGFR and the downstream PI3K/AKT/mTOR pathway, which is often targeted by kinase inhibitors.
Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.
Experimental Workflow
The diagram below outlines the general workflow for in vitro screening of newly synthesized compounds.
Caption: General workflow for in vitro validation of synthesized compounds.
Head-to-head comparison of different methodologies for synthesizing 6-Chloro-5-methoxypyridin-2-amine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-5-methoxypyridin-2-amine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of two distinct methodologies for its synthesis, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most suitable route for your research needs.
Methodology Overview
Two plausible synthetic routes for this compound have been devised based on established chemical transformations of pyridine derivatives.
Methodology 1: Chlorination of 2-Amino-5-methoxypyridine
This approach commences with the synthesis of 2-amino-5-methoxypyridine, followed by a selective chlorination at the 6-position. The success of this route hinges on controlling the regioselectivity of the chlorination step, as the starting material contains two activating groups.
Methodology 2: Functionalization of 2-Amino-6-chloropyridine
This pathway begins with the commercially available 2-amino-6-chloropyridine. The core of this methodology is the introduction of a methoxy group at the 5-position. This can be achieved through a multi-step sequence involving the synthesis of a 5-hydroxy intermediate, followed by methylation.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two proposed synthetic methodologies. Please note that yields are based on literature precedents for similar transformations and may vary depending on experimental conditions.
| Parameter | Methodology 1: Chlorination of 2-Amino-5-methoxypyridine | Methodology 2: Functionalization of 2-Amino-6-chloropyridine |
| Starting Material | 2-Amino-5-iodopyridine | 2-Amino-6-chloropyridine |
| Number of Steps | 2 | 3 |
| Overall Yield (estimated) | ~50-60% | ~60-70% |
| Key Challenge | Selective chlorination at the 6-position | Introduction of the methoxy group at the 5-position |
| Potential Byproducts | Dichlorinated and other isomeric products | Isomeric and over-methylated products |
| Reagent Highlights | N-Chlorosuccinimide (NCS) | N-Bromosuccinimide (NBS), Sodium methoxide, Methyl iodide |
Experimental Protocols
Methodology 1: Chlorination of 2-Amino-5-methoxypyridine
Step 1: Synthesis of 2-Amino-5-methoxypyridine
A detailed protocol for the synthesis of 2-amino-5-methoxypyridine from 2-amino-5-iodopyridine is as follows:
In a glass-lined bomb reactor, combine 2-amino-5-iodopyridine (55 g), sodium methoxide (20 g), and copper powder (5 g). Add methanol (500 ml) and seal the reactor. The mixture is heated to 150°C and rocked for 12 hours. After cooling, the reaction mixture is concentrated to dryness. The residue is then extracted with chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated in vacuo. The crude product is purified by chromatography on silica gel (eluting with 50% ethyl acetate in methylene chloride) to afford 2-amino-5-methoxypyridine.[1]
Step 2: Synthesis of this compound
To be performed with caution due to the potential for multiple chlorination products.
To a solution of 2-amino-5-methoxypyridine in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the desired this compound. The yield for this type of selective chlorination can be variable and optimization of reaction conditions (solvent, temperature, and rate of addition of NCS) is crucial.
Methodology 2: Functionalization of 2-Amino-6-chloropyridine
Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyridine
To a solution of 2-amino-6-chloropyridine in a chlorinated solvent like dichloromethane or chloroform, add N-bromosuccinimide (NBS) at 0°C. The reaction mixture is stirred at this temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Amino-6-chloro-5-hydroxypyridine
The synthesis of 2-amino-5-hydroxypyridine from 2-amino-5-bromopyridine has been reported and a similar transformation can be applied here.[2] A mixture of 2-amino-5-bromo-6-chloropyridine, a palladium catalyst, a suitable ligand, and a hydroxide source (e.g., potassium hydroxide) in a solvent mixture such as dioxane and water is heated under an inert atmosphere. The reaction is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by chromatography to yield 2-amino-6-chloro-5-hydroxypyridine.
Step 3: Synthesis of this compound
To a solution of 2-amino-6-chloro-5-hydroxypyridine in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride, followed by methyl iodide. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic methodology.
Caption: Methodology 1: Synthesis via Chlorination.
Caption: Methodology 2: Synthesis via Functionalization.
Conclusion
Both methodologies present viable pathways for the synthesis of this compound.
Methodology 1 is shorter in terms of the number of steps from the advanced intermediate 2-amino-5-methoxypyridine. However, its main drawback lies in the potential lack of regioselectivity during the chlorination step, which could lead to a mixture of products and necessitate challenging purification, potentially lowering the overall isolated yield.
Methodology 2 , while involving more steps from the commercially available starting material, offers a more controlled approach. The introduction of the functional groups at specific positions is more directed, which could lead to a higher overall yield and purity of the final product. The commercial availability of 2-amino-6-chloropyridine is also a significant advantage for scalability.
The choice between these methodologies will depend on the specific requirements of the research, including the availability of starting materials, the scale of the synthesis, and the purification capabilities at hand. For researchers prioritizing a more controlled and potentially higher-yielding synthesis, Methodology 2 may be the preferred route. For those with access to efficient purification techniques and a desire for a shorter synthetic sequence from a readily synthesized intermediate, Methodology 1 could be a suitable option.
References
A Comparative Purity Analysis of 6-Chloro-5-methoxypyridin-2-amine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-5-methoxypyridin-2-amine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. The purity of this starting material is paramount, as even trace impurities can lead to unwanted side reactions, complicate purification processes, and potentially introduce toxic byproducts into final drug candidates. This guide provides an objective comparison of the purity of this compound from three hypothetical suppliers, supported by detailed analytical protocols.
Data Presentation: Purity and Impurity Profile
The purity of this compound from three different suppliers (A, B, and C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.85% | 99.10% | 99.52% |
| Purity (qNMR, % w/w) | 99.7% | 98.9% | 99.4% |
| Water Content (Karl Fischer, %) | 0.05% | 0.25% | 0.12% |
| Residual Solvents (GC-MS) | Acetone: 50 ppm | Dichloromethane: 450 ppm | Toluene: 150 ppm |
| Impurity 1: 2-Amino-5-methoxypyridine (%) | 0.03 | 0.15 | 0.08 |
| Impurity 2: 6-Hydroxy-5-methoxypyridin-2-amine (%) | Not Detected | 0.30 | 0.11 |
| Impurity 3: Unidentified Impurity at RRT 1.15 (%) | 0.07 | 0.20 | 0.15 |
| Appearance | White to off-white crystalline solid | Pale yellow powder | Off-white powder |
Summary of Findings:
-
Supplier A consistently provided the material with the highest purity (99.85% by HPLC) and the lowest levels of residual solvents and process-related impurities.
-
Supplier B showed the lowest purity, with a notable percentage of a hydrolysis byproduct (6-Hydroxy-5-methoxypyridin-2-amine) and higher residual solvent content.
-
Supplier C offered a product of good purity, though with detectable levels of key impurities and residual toluene.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
-
Objective: To determine the purity of the sample and quantify impurities by area percentage.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Acetonitrile:Water diluent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Objective: To identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: Agilent 7890B GC with 5977A MS detector or equivalent.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Inlet Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Split (10:1).
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of DMSO (headspace vial).
-
Analysis: Headspace injection. Identification is based on retention time and mass spectrum matching against a known library (e.g., NIST). Quantification is performed using an external standard method.
Quantitative NMR (qNMR) for Absolute Purity
-
Objective: To determine the absolute purity (weight/weight %) of the compound.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d6.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6.
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantification (e.g., relaxation delay D1 = 30 s, 16 scans).
-
Integrate a well-resolved signal from the analyte and the singlet from maleic acid (~6.3 ppm).
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons, and weights of the analyte and standard.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Application in a Signaling Pathway
This compound serves as a key starting material for synthesizing kinase inhibitors. The diagram below shows a simplified, hypothetical signaling pathway where an inhibitor derived from this compound might act.
Evaluating the Cost-Effectiveness of Synthesis Methods for 6-Chloro-5-methoxypyridin-2-amine: A Comparative Guide
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to obtain 6-Chloro-5-methoxypyridin-2-amine, a valuable building block in medicinal chemistry. The methods are evaluated based on yield, reaction time, and estimated reagent costs to provide a comprehensive overview of their cost-effectiveness.
Method 1: Multi-step Synthesis via Nitration and Methoxylation
This route is adapted from a patented procedure for a structurally similar compound and involves a four-step sequence starting from 2,6-dichloropyridine.[1][2]
Experimental Protocol
Step 1: Nitration of 2,6-Dichloropyridine To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining the temperature below 50°C. The mixture is then heated to 100-105°C for 5 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration.
Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine The obtained 2,6-dichloro-3-nitropyridine is dissolved in methanol, and an aqueous ammonia solution is added at room temperature. The mixture is heated to 35-40°C for 2 hours. After cooling, the solid product, 2-amino-6-chloro-3-nitropyridine, is isolated by filtration.[1]
Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine Sodium methoxide is dissolved in methanol and cooled to 15°C. 2-amino-6-chloro-3-nitropyridine is then added, and the mixture is stirred at 25-30°C for 4-5 hours. The reaction mixture is poured into water, and the precipitated 2-amino-6-methoxy-3-nitropyridine is collected by filtration.[1]
Step 4: Reduction of the Nitro Group The 2-amino-6-methoxy-3-nitropyridine is reduced to the corresponding diamine. A common method for this transformation is the use of a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Reaction Time (hours) | Yield (%) | Estimated Reagent Cost per Mole of Product ($) |
| 1 | Nitration | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 5 | 75 | 50 |
| 2 | Ammonolysis | 2,6-Dichloro-3-nitropyridine | Methanol, Aq. NH₃ | 2 | 56 | 30 |
| 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, Methanol | 5 | 87 | 40 |
| 4 | Reduction | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, Conc. HCl | 6 | 85 (estimated) | 60 |
| Overall | 18 | ~31 | ~180 |
Experimental Workflow
Method 2: Proposed Synthesis via Direct Amination
This proposed two-step synthesis starts from the commercially available 2,6-dichloro-5-methoxypyridine. This route is more direct but relies on a selective amination at the 2-position.
Experimental Protocol
Step 1: Preparation of 2,6-dichloro-5-methoxypyridine This intermediate can be synthesized from a suitable precursor, or in many cases, is commercially available. For the purpose of this comparison, we will assume it is a starting material.
Step 2: Selective Amination of 2,6-dichloro-5-methoxypyridine 2,6-dichloro-5-methoxypyridine is subjected to amination using a suitable ammonia source under pressure and elevated temperature. A copper-based catalyst may be employed to facilitate the reaction and improve selectivity. The reaction would be carried out in a sealed vessel to maintain the ammonia concentration and pressure.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Reaction Time (hours) | Yield (%) (estimated) | Estimated Reagent Cost per Mole of Product ($) |
| 1 | Amination | 2,6-Dichloro-5-methoxypyridine | Ammonia, Copper catalyst (optional) | 12 | 60 | 120 |
| Overall | 12 | 60 | ~120 |
Note: The yield for the amination step is an estimation based on typical amination reactions of dichloropyridines and may vary depending on the specific reaction conditions and catalyst used.
Experimental Workflow
Comparison and Conclusion
| Parameter | Method 1: Multi-step Synthesis | Method 2: Proposed Direct Amination |
| Number of Steps | 4 | 1 (from key intermediate) |
| Overall Yield | ~31% | ~60% (estimated) |
| Total Reaction Time | ~18 hours | ~12 hours |
| Estimated Reagent Cost | ~$180 per mole | ~$120 per mole |
| Process Complexity | High | Moderate |
| Scalability | Potentially challenging due to multiple steps and purifications. | Potentially more scalable due to fewer steps. |
Based on this analysis, the proposed Method 2, the direct amination route, appears to be the more cost-effective approach for the synthesis of this compound. It offers a significantly higher estimated overall yield in fewer steps and a shorter timeframe, leading to a lower estimated cost per mole of the final product.
However, it is crucial to note that the success of Method 2 is highly dependent on achieving selective amination at the desired position. Experimental validation is necessary to confirm the estimated yield and optimize the reaction conditions. Method 1, while longer and with a lower overall yield, is based on well-established reactions and may be a more reliable, albeit less efficient, starting point if the direct amination proves to be challenging.
For researchers and drug development professionals, the choice between these methods will depend on a balance of factors including the availability and cost of starting materials, the desired scale of production, and the willingness to undertake process optimization for the potentially more efficient but less established direct amination route.
References
A Comparative Analysis of the Stability of Chloro vs. Bromo Analogs of 5-Methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the chemical stability of two halogenated analogs of 5-methoxypyridin-2-amine: the chloro and bromo derivatives. In the development of novel pharmaceuticals and agrochemicals, the stability of active pharmaceutical ingredients (APIs) and lead compounds is a critical parameter influencing shelf-life, formulation strategies, and ultimately, therapeutic efficacy and safety. This document outlines the theoretical basis for the expected stability differences and provides standardized experimental protocols for their empirical determination.
Introduction
5-methoxypyridin-2-amine is a valuable scaffold in medicinal chemistry. Its halogenated analogs, particularly the 5-chloro and 5-bromo derivatives, are key intermediates in the synthesis of a wide range of biologically active molecules. The nature of the halogen substituent at the 5-position of the pyridine ring is anticipated to significantly influence the molecule's susceptibility to degradation under various stress conditions, including heat, light, and hydrolysis.
This comparison is predicated on the fundamental principles of chemical bonding and reactivity. Generally, the carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy suggests that the bromo analog may be more prone to degradation pathways involving the cleavage of the carbon-halogen bond.
Theoretical Stability Comparison
The primary factor governing the differential stability of the chloro and bromo analogs is the strength of the carbon-halogen bond on the pyridine ring. The average bond dissociation energies for C-Cl and C-Br bonds are approximately 327 kJ/mol and 285 kJ/mol, respectively. This suggests that the bromo analog would require less energy to undergo reactions involving the cleavage of the C-Br bond, potentially leading to lower thermal and photolytic stability.
Experimental Data Summary
To provide a definitive comparison, the following experimental protocols are recommended.
| Stability Parameter | Expected Outcome for Chloro Analog | Expected Outcome for Bromo Analog | Rationale |
| Thermal Stability | Higher decomposition temperature | Lower decomposition temperature | The C-Cl bond is stronger than the C-Br bond, requiring more energy for thermal cleavage. |
| Photolytic Stability | Slower degradation rate | Faster degradation rate | The weaker C-Br bond is more susceptible to cleavage by UV/Vis light. |
| Hydrolytic Stability | Potentially more stable | Potentially less stable | The greater polarizability of the C-Br bond may increase susceptibility to nucleophilic attack by water, although electronic effects of the ring substituents will also play a significant role. |
Experimental Protocols
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine and compare the decomposition temperatures of the chloro and bromo analogs.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a ceramic or aluminum TGA pan.
-
Instrumentation: Utilize a thermogravimetric analyzer.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a flow rate of 20 mL/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. A lower onset temperature indicates lower thermal stability.
Photostability Assessment (ICH Q1B Guideline)
Objective: To evaluate the intrinsic photostability of the two analogs in a solid state.
Methodology:
-
Sample Preparation: Spread a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container. Prepare a dark control sample by wrapping an identical container in aluminum foil.
-
Light Source: Expose the samples to a light source that produces a combination of visible and UV light, as specified in the ICH Q1B guideline. The light source should be calibrated to emit an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Exposure: Place the sample and the dark control in the photostability chamber.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products. Significant degradation in the exposed sample compared to the dark control indicates photolability.
Hydrolytic Stability Assessment (OECD Guideline 111)
Objective: To determine the rate of hydrolysis of the chloro and bromo analogs at different pH values.
Methodology:
-
Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Add the test compound to each buffer solution at a concentration not exceeding 0.01 M.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test).
-
Sampling: At appropriate time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound and any hydrolysis products.
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of the compound at each pH. A shorter half-life indicates lower hydrolytic stability.
Visualizations
Caption: Experimental workflow for the comparative stability assessment.
Caption: Generalized degradation pathway for 5-halopyridin-2-amines.
Conclusion
Based on fundamental chemical principles, the bromo analog of 5-methoxypyridin-2-amine is expected to be less stable than its chloro counterpart, particularly with respect to thermal and photolytic degradation. The weaker carbon-bromine bond is the primary determinant of this predicted difference. To confirm and quantify this stability differential, rigorous experimental evaluation using standardized protocols such as TGA for thermal stability, ICH Q1B for photostability, and OECD 111 for hydrolytic stability is essential. The results of these studies will provide critical data to guide the selection of appropriate candidates for further development, inform formulation strategies, and establish appropriate storage and handling conditions.
Navigating the Regioselectivity of 6-Chloro-5-methoxypyridin-2-amine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving substituted pyridines is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 6-Chloro-5-methoxypyridin-2-amine in common cross-coupling and substitution reactions, supported by established chemical principles and analogous experimental data from the literature.
The substituted pyridine, this compound, presents multiple potential sites for chemical modification. The key to predicting the outcome of a reaction lies in understanding the electronic properties of the pyridine ring and the directing effects of its substituents. The electron-withdrawing nature of the pyridine nitrogen, combined with the activating effects of the amino and methoxy groups, and the presence of a halogen, creates a nuanced reactivity profile.
This guide will focus on three primary classes of reactions: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), nucleophilic aromatic substitution (SNAr), and electrophilic aromatic substitution.
Predicting Regioselectivity: An Overview
The inherent electronic landscape of this compound dictates its reactivity. The pyridine nitrogen atom significantly lowers the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, the C3 and C5 positions are more electron-rich.
The substituents further modulate this reactivity:
-
2-Amino Group: A strong electron-donating group, it activates the ring towards electrophilic attack, primarily at the C3 and C5 positions. It can also participate in reactions as a nucleophile.
-
5-Methoxy Group: Another electron-donating group that activates the ring for electrophilic substitution, reinforcing the directing effect to the C4 and C6 positions (ortho and para).
-
6-Chloro Group: An electron-withdrawing group that also serves as a good leaving group in nucleophilic substitution and cross-coupling reactions.
Based on these electronic considerations, a general hierarchy of reactivity can be predicted:
Figure 1. Predicted hierarchy of reactive sites on this compound.
Comparison of Key Reactions
The following sections provide a comparative overview of the expected regioselectivity for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving this compound. The data presented is based on established precedents for similarly substituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction is highly selective for the displacement of the chlorine atom at the C6 position.
2. Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, is expected to proceed selectively at the C6-chloro position. The choice of palladium catalyst and ligand is crucial for achieving high yields.
| Reaction | Reagents | Catalyst/Ligand | Product | Expected Yield | Reference |
| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ | 6-Aryl-5-methoxypyridin-2-amine | Good to Excellent | General Procedure |
| Buchwald-Hartwig | Amine, Base (e.g., NaOtBu) | Pd₂(dba)₃ / Xantphos | 6-(Amino)-5-methoxypyridin-2-amine | Good to Excellent | [1] |
Table 1. Comparison of Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the C6 position, further activated by the pyridine nitrogen, makes it a prime site for nucleophilic aromatic substitution. Strong nucleophiles can displace the chloride ion, often without the need for a metal catalyst.
| Nucleophile | Conditions | Product | Expected Yield | Reference |
| Alkoxides (e.g., NaOMe) | Heat in corresponding alcohol | 6-Alkoxy-5-methoxypyridin-2-amine | Moderate to Good | [2][3] |
| Amines | Heat, often in a polar aprotic solvent | 6-(Amino)-5-methoxypyridin-2-amine | Moderate to Good | [4][5] |
Table 2. Comparison of Nucleophilic Aromatic Substitution Reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to its electron-deficient nature. However, the strong activating effects of the 2-amino and 5-methoxy groups can promote substitution. The most likely positions for electrophilic attack are C3 and C5, which are ortho and para to the amino group and ortho to the methoxy group. Predicting the precise regioselectivity between these positions can be complex and may result in a mixture of products.
| Electrophile | Conditions | Major Product(s) | Expected Outcome |
| Nitrating Agent (HNO₃/H₂SO₄) | Harsh conditions | 3-Nitro and/or 5-Nitro derivatives | Low yield, potential for multiple products |
| Halogenating Agent (e.g., NBS) | Mild conditions | 3-Bromo and/or 5-Bromo derivatives | Moderate yield, potential for mixture |
Table 3. Predicted Outcomes for Electrophilic Aromatic Substitution.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Figure 2. Workflow for Suzuki-Miyaura Coupling.
To a reaction vessel is added this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base such as potassium carbonate (2.0 equiv), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent system, typically a mixture of an organic solvent like dioxane and water, is added. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-5-methoxypyridin-2-amine.
General Procedure for Buchwald-Hartwig Amination
Figure 3. Workflow for Buchwald-Hartwig Amination.
In an oven-dried reaction vessel under an inert atmosphere, this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst like tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and a suitable ligand such as Xantphos (0.04 equiv) are combined. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the 6-(amino)-5-methoxypyridin-2-amine product.[1]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Figure 4. Workflow for Nucleophilic Aromatic Substitution.
This compound (1.0 equiv) and an excess of the nucleophile (1.5-3.0 equiv), such as sodium methoxide or a desired amine, are dissolved in a suitable solvent. For alkoxides, the corresponding alcohol is often used. For other nucleophiles, a polar aprotic solvent like DMF or DMSO is typically employed. The reaction mixture is heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled and poured into water or onto ice. The resulting mixture is then extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.[2][3][5]
Conclusion
The regioselectivity of reactions involving this compound is predominantly governed by the electronic properties of the substituted pyridine ring. The C6-chloro position is the most activated site for nucleophilic attack and palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position. In contrast, electrophilic substitution, while challenging, is directed by the activating amino and methoxy groups to the C3 and C5 positions. The provided experimental protocols offer a starting point for the synthesis of a variety of derivatives from this versatile building block, enabling the development of novel compounds for various applications in the pharmaceutical and agrochemical industries.
References
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-5-methoxypyridin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-5-methoxypyridin-2-amine was not located. The following information is based on the Safety Data Sheet for its hydrochloride salt, This compound hydrochloride (CAS No. 1523618-38-3) , and should be used as a primary guideline.[1] Information from other structurally similar compounds may be included for a more comprehensive understanding of potential hazards and is duly noted.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound hydrochloride are not fully detailed in the available documentation, indicating that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] However, based on the precautionary statements for the hydrochloride salt and data from structurally similar compounds, the substance should be handled with care, assuming it may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source/Standard |
| Eye/Face Protection | Chemical safety goggles or glasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | General laboratory practice for handling chemicals of unknown toxicity.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Use in a well-ventilated area is crucial.[5] | In cases of dust formation, a dust respirator is recommended.[5] |
| Body Protection | Flame retardant antistatic protective clothing.[4] A lab coat is standard. | General laboratory safety guidelines. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when handling this product.[5]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Keep containers tightly closed when not in use.[2]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal:
-
Dispose of this material as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
-
Do not let the product enter drains.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Logical workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
